Isovestitol
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
75172-32-6 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 |
Clave InChI |
FFDNYMAHNWBKCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |
melting_point |
95 - 97 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Foundational & Exploratory
Isovestitol: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol, a naturally occurring isoflavan, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it is found in a variety of plants and has been noted for its antioxidant, anti-inflammatory, and antidiabetic properties. This technical guide provides a detailed overview of the physicochemical properties of this compound, outlines experimental protocols for their determination, and explores its interactions with key biological signaling pathways.
Physicochemical Properties of this compound
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.29 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 95 - 97 °C | [1] |
| Solubility | Poorly soluble in water. Soluble in DMSO, ethanol, and methanol. | [2][3][4] |
| Predicted XlogP | 2.9 | [1] |
| pKa (Acid Dissociation Constant) | Data not available. | |
| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [1] |
| SMILES | COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 | [1] |
| InChI | InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 | [1] |
| InChIKey | FFDNYMAHNWBKCH-UHFFFAOYSA-N | [1] |
| CAS Number | 63631-42-5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe generalized protocols for determining the key physicochemical properties of isoflavonoids like this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (for sample powdering)
Procedure:
-
Sample Preparation: A small amount of the solid this compound sample is finely powdered using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.[5][6]
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) to ensure accurate determination.[7]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.[8]
Determination of Solubility
Solubility is a key parameter that affects a drug's bioavailability. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[9]
-
Equilibration: The vials are agitated in a shaker or with a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid.[9]
-
Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[9]
-
Quantification: The concentration of this compound in the filtrate is determined using a validated HPLC method. A calibration curve prepared with standard solutions of this compound is used for accurate quantification.[9][10]
-
Expression of Results: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. A general reverse-phase HPLC method for the analysis of isoflavonoids is described below.[11][12]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (A), often water with a small amount of acid like phosphoric acid to improve peak shape, and an organic solvent (B), such as acetonitrile or methanol.[12]
-
Gradient Program: The proportion of the organic solvent is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.
-
Detection Wavelength: Isoflavonoids exhibit strong UV absorbance. A detection wavelength of around 260 nm is commonly used.[12]
-
Injection Volume: A standard injection volume is 10-20 µL.
Procedure:
-
Standard Preparation: Standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., methanol).
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The prepared standards and samples are injected into the HPLC system, and the chromatograms are recorded.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Biological Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in various disease processes.
Anti-inflammatory Effects via NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[14][15] this compound is thought to exert its anti-inflammatory effects by inhibiting this pathway, potentially by preventing the degradation of IκB.
References
- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. davjalandhar.com [davjalandhar.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. pennwest.edu [pennwest.edu]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. globalsciencebooks.info [globalsciencebooks.info]
An In-depth Technical Guide to Isovestitol: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovestitol, a naturally occurring isoflavan, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound and its intricate biosynthetic pathway. This document details the key plant and microbial sources, presents available quantitative data, outlines detailed experimental protocols for its isolation and quantification, and provides a visual representation of its biosynthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.
Natural Sources of this compound
This compound is primarily found in leguminous plants, where it plays a role in plant defense mechanisms as a phytoalexin. The compound has also been identified in other plant species and can be a product of microbial metabolism.
Plant Sources
The principal plant families known to produce this compound and related isoflavonoids are the Fabaceae (legume), and to a lesser extent, the Pterocarpaceae. Key species include:
-
Medicago sativa (Alfalfa): Alfalfa is a well-documented source of various isoflavonoids, including precursors to this compound. The presence of key enzymes for isoflavan biosynthesis in this plant suggests it as a primary natural source.
-
Lotus japonicus: This model legume is known to produce the related isoflavan, vestitol, in response to fungal infection.[1][2][3][4][5] The biosynthetic machinery present in Lotus japonicus is highly relevant to the formation of this compound.
-
Pterocarpus marsupium (Indian Kino Tree): The heartwood of this tree is a rich source of various phenolic compounds, including pterostilbene and other flavonoids.[6][7][8][9][10] While direct quantification of this compound is not extensively reported, the presence of related isoflavonoids makes it a potential source.
-
Trifolium spp. (Clover) and Lablab purpureus (Hyacinth Bean): These legumes have also been reported to contain this compound.[11]
Table 1: Key Plant Sources of this compound and Related Isoflavonoids
| Plant Species | Family | Plant Part | Reported Isoflavonoids |
| Medicago sativa | Fabaceae | Leaves, Roots | Formononetin, Medicarpin, Daidzein, Genistein |
| Lotus japonicus | Fabaceae | Leaves, Roots | Vestitol, Sativan |
| Pterocarpus marsupium | Fabaceae | Heartwood | Pterostilbene, Pterocarposide, Marsupsin |
| Trifolium spp. | Fabaceae | Whole Plant | This compound |
| Lablab purpureus | Fabaceae | Whole Plant | This compound |
Microbial Sources
Certain gut bacteria are capable of metabolizing dietary isoflavones, such as daidzein, into various metabolites, including isoflavans. While the direct microbial production of this compound is not extensively documented, the enzymatic capabilities of these microorganisms to perform reductions and other modifications on the isoflavone skeleton are noteworthy.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the core isoflavonoid skeleton, which is then further modified by a series of specific enzymes.
The General Phenylpropanoid and Isoflavonoid Pathways
The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert it into 4-coumaroyl-CoA, a central precursor for a wide array of secondary metabolites. This precursor then enters the flavonoid/isoflavonoid branch. Key enzymes in this initial phase include:
-
Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to 4-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Converts naringenin chalcone to (2S)-naringenin.
-
Isoflavone synthase (IFS): A key enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanone.[12]
-
2-hydroxyisoflavanone dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone to yield the corresponding isoflavone, such as daidzein (from liquiritigenin via 2,7,4'-trihydroxyisoflavanone) or genistein (from naringenin via 2,5,7,4'-tetrahydroxyisoflavanone).
Proposed Biosynthetic Pathway of this compound
The specific pathway from the central isoflavone precursor, likely daidzein or its methylated derivative formononetin, to this compound (7,4'-dihydroxy-2'-methoxyisoflavan) involves a series of hydroxylation, methylation, and reduction steps. Based on the known enzymatic activities in plants like Medicago sativa, the following pathway is proposed:
-
Hydroxylation: The isoflavone precursor undergoes hydroxylation at the 2'-position of the B-ring. This reaction is catalyzed by isoflavone 2'-hydroxylase , a cytochrome P450 monooxygenase.
-
O-Methylation: The newly introduced hydroxyl group at the 2'-position is then methylated. This step is likely carried out by a specific isoflavone O-methyltransferase (IOMT) that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.
-
Reduction of the C-ring: The isoflavone intermediate then undergoes a two-step reduction of the C-ring to form the isoflavan skeleton.
-
Isoflavone Reductase (IFR): This enzyme catalyzes the reduction of the C2=C3 double bond of the isoflavone to produce an isoflavanone.
-
Vestitone Reductase (VR) or a similar reductase: This enzyme then reduces the 4-keto group of the isoflavanone to a hydroxyl group, which is subsequently removed, leading to the formation of the isoflavan backbone.
-
Experimental Protocols
The isolation and quantification of this compound from plant material require a series of well-defined steps to ensure accuracy and reproducibility.
Extraction of Isoflavonoids from Plant Material
This protocol provides a general method for the extraction of isoflavonoids from fresh or dried plant material, which can be adapted for specific tissues.
Materials:
-
Plant material (e.g., Medicago sativa leaves, fresh or lyophilized)
-
Liquid nitrogen
-
80% (v/v) Methanol (HPLC grade)
-
Mortar and pestle or a suitable grinder
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried material, grind to a fine powder at room temperature.
-
Extraction: a. Weigh approximately 1 g of the powdered plant material into a centrifuge tube. b. Add 10 mL of 80% methanol. c. Vortex the mixture for 1 minute to ensure thorough mixing. d. Sonicate the mixture for 30 minutes in an ultrasonic bath. e. Centrifuge the mixture at 4000 rpm for 15 minutes. f. Carefully decant the supernatant into a clean flask. g. Repeat the extraction process (steps b-f) on the plant residue two more times to ensure complete extraction. h. Combine all the supernatants.
-
Solvent Evaporation: Concentrate the combined methanolic extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Solid Phase Extraction (SPE) Cleanup: a. Re-dissolve the dried extract in 5 mL of 10% methanol. b. Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. c. Load the re-dissolved extract onto the conditioned SPE cartridge. d. Wash the cartridge with 5 mL of 10% methanol to remove polar impurities. e. Elute the isoflavonoids with 10 mL of 80% methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water (v/v)
-
B: 0.1% Formic acid in acetonitrile (v/v)
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 20% B
-
5-30 min: 20-80% B
-
30-35 min: 80% B
-
35-40 min: 80-20% B
-
40-45 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Quantification:
-
Standard Curve: Prepare a series of standard solutions of pure this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Inject the standards and the prepared plant extracts into the HPLC system.
-
Calibration: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculation: Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve. The final concentration should be expressed as mg/g of dry or fresh weight of the plant material.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification of isolated this compound is achieved through NMR spectroscopy.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., Methanol-d4, Acetone-d6).
Expected Spectral Data:
The ¹H and ¹³C NMR spectra of this compound will show characteristic signals for the isoflavan skeleton, including aromatic protons and carbons, as well as signals for the methoxy group and the protons of the heterocyclic C-ring. Comparison of the obtained spectra with published data is essential for unambiguous identification.[11][13][14][15][16]
Quantitative Data
While extensive quantitative data for this compound across various plant sources is limited, the following table summarizes the reported presence and, where available, concentrations of related isoflavonoids in key species. These values can vary significantly based on plant age, environmental conditions, and elicitor treatments.
Table 2: Reported Concentrations of Isoflavonoids in Selected Plant Species
| Plant Species | Plant Part | Compound | Concentration Range | Reference |
| Medicago sativa | Leaves (elicited) | Medicarpin | Up to 300 nmol/g FW | [17] |
| Lotus japonicus | Leaves (elicited) | Vestitol | Significant increase | [1][2] |
| Pterocarpus marsupium | Heartwood | Total Phenolics | ~90.9 mg GAE/g extract | [10] |
| Pterocarpus marsupium | Heartwood | Total Flavonoids | ~57.3 mg QE/g extract | [10] |
FW: Fresh Weight; GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents
Conclusion
This compound represents a promising natural product with potential applications in drug development. This guide has provided a comprehensive overview of its natural sources, a detailed proposed biosynthetic pathway, and practical experimental protocols for its study. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis in different plant species and to explore its full pharmacological potential. The information presented herein serves as a foundational resource to facilitate these future investigations.
References
- 1. The protein conformational basis of isoflavone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Green Technology in Obtaining Functional Plant Preparations: Combined Enzyme-Assisted Supercritical Fluid Extraction of Flavonoids Isolation from <i>Medicago Sativa</i> Leaves - ProQuest [proquest.com]
- 3. Biologia plantarum: Chitosan is involved in elicitation of vestitol production in Lotus japonicus [bp.ueb.cas.cz]
- 4. idus.us.es [idus.us.es]
- 5. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells [mdpi.com]
- 8. pterosol.com [pterosol.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of effect of alcoholic extract of heartwood of Pterocarpus marsupium on in vitro antioxidant, anti-glycation, sorbitol accumulation and inhibition of aldose reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Transcriptomic Regulatory Mechanisms of Isoflavone Biosynthesis in Trifolium pratense [mdpi.com]
- 13. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of isovestitol and its related isoflavonoids, focusing on their therapeutic potential. The information presented herein is curated from recent scientific literature to support research and development endeavors in pharmacology and drug discovery.
Introduction to this compound and Related Isoflavonoids
This compound is a prenylated isoflavonoid, a class of secondary metabolites found in various plants, particularly in the Leguminosae family.[1] These compounds are structurally similar to estrogens, allowing them to exert a range of biological effects by interacting with various cellular pathways.[2][3][4] Related isoflavonoids, such as vestitol and neovestitol, often isolated from sources like Brazilian red propolis, share a common chemical scaffold with this compound and exhibit comparable, as well as distinct, biological activities.[5][6][7] This guide will delve into the anti-inflammatory, antimicrobial, antioxidant, and anticancer properties of these molecules, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and related isoflavonoids.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Concentration/Dose | Effect | Reference |
| (3S)-Vestitol | Nitric Oxide (NO) Release in LPS-stimulated Peritoneal Macrophages | 0.55 µM | 60% reduction in NO release | [1] |
| (3S)-Vestitol | Cytokine Release in LPS-stimulated Peritoneal Macrophages | 0.55 µM | Decreased levels of IL-1β, IL-1α, G-CSF, IL-10, and GM-CSF | [1] |
| Neovestitol | Neutrophil Migration (in vivo) | 10 mg/kg | Inhibition of neutrophil migration | [6] |
| Vestitol | Neutrophil Migration (in vivo) | 10 mg/kg | Inhibition of neutrophil migration | [6] |
| Vestitol | Chemokine Release in LPS- or mBSA-induced models (in vivo) | 1, 3, or 10 mg/kg | Reduced release of CXCL1/KC and CXCL2/MIP-2 | [7] |
| Vestitol | Chemokine Release in Macrophages (in vitro) | 1, 3, or 10 µM | Reduced levels of CXCL1/KC and CXCL2/MIP-2 | [7] |
Table 2: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Neovestitol | Streptococcus mutans | <6.25 - 25-50 | 25-50 - 50-100 | [6] |
| Neovestitol | Streptococcus sobrinus | <6.25 - 25-50 | 25-50 - 50-100 | [6] |
| Neovestitol | Staphylococcus aureus | <6.25 - 25-50 | 25-50 - 50-100 | [6] |
| Neovestitol | Actinomyces naeslundii | <6.25 - 25-50 | 25-50 - 50-100 | [6] |
| Vestitol | Streptococcus mutans | 25-50 - 50-100 | 25-50 - 50-100 | [6] |
| Vestitol | Streptococcus sobrinus | 25-50 - 50-100 | 25-50 - 50-100 | [6] |
| Vestitol | Staphylococcus aureus | 25-50 - 50-100 | 25-50 - 50-100 | [6] |
| Vestitol | Actinomyces naeslundii | 25-50 - 50-100 | 25-50 - 50-100 | [6] |
| Isosteviol | Klebsiella pneumoniae | 62.5 | - | [8] |
| Isosteviol | Staphylococcus epidermidis | 125 | - | [8] |
| Isosteviol | Staphylococcus aureus | 125 | - | [8] |
| Isosteviol | Candida albicans | 62.5 | - | [8] |
| Isosteviol | Aspergillus niger | 125 | - | [8] |
| Isosteviol | Trichophyton mentagrophytes | 500 | - | [8] |
Table 3: Anticancer Activity
| Compound | Cell Line | Activity | Reference |
| Isoflavanes (general) | Breast cancer cells | Preventative properties on growth | [9][10] |
| Isoliquiritigenin (ISL) | Various cancer cells | Proliferation suppression, apoptosis induction, autophagy, inhibition of migration and invasion | [11] |
Table 4: Antioxidant Activity
| Compound | Assay | Result | Reference |
| Isosteviol | Reducing ability assay, DPPH scavenging assay, hydroxyl radical scavenging activity, superoxide radical scavenging assay | Good antioxidant properties | [8] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound and related isoflavonoids.
3.1. Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay:
-
Peritoneal macrophages are harvested from mice and cultured in appropriate media.
-
The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
The stimulated cells are treated with various concentrations of the test compound (e.g., (3S)-vestitol).
-
After a specific incubation period (e.g., 48 hours), the culture supernatant is collected.
-
The amount of nitric oxide is quantified using the Griess reagent, which measures the nitrite concentration, a stable product of NO.[1]
-
-
Cytokine Release Assay:
-
Similar to the NO production assay, macrophages are stimulated with LPS and treated with the test compound.
-
The culture supernatant is collected after the incubation period.
-
The levels of various cytokines (e.g., IL-1β, IL-1α, G-CSF, IL-10, GM-CSF) are measured using a multiplex bead-based immunoassay (e.g., Luminex).[1]
-
-
Neutrophil Migration Assay (In Vivo):
-
An inflammatory stimulus (e.g., carrageenan) is injected into the peritoneal cavity of mice.
-
The test compound (e.g., neovestitol, vestitol) is administered to the mice, typically via oral or intraperitoneal routes, prior to the inflammatory stimulus.
-
After a set time, the peritoneal cavity is washed with a buffer to collect the migrated cells.
-
The total number of migrated neutrophils is determined by counting the cells using a Neubauer chamber or an automated cell counter.[6]
-
3.2. Antimicrobial Assays
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.
-
The plate is incubated under optimal growth conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6][8]
-
-
Minimum Bactericidal Concentration (MBC) Assay:
-
Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the test compound.
-
The plates are incubated to allow for bacterial growth.
-
The MBC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[6]
-
3.3. Anticancer Assays
-
MTT Assay for Cytotoxicity:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a specified incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.[8]
-
3.4. Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of the stable free radical DPPH is prepared.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark for a specific period.
-
The scavenging of the DPPH radical by the antioxidant compound leads to a color change from violet to yellow.
-
The absorbance of the solution is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated.[8]
-
-
Hydroxyl Radical Scavenging Assay:
-
Hydroxyl radicals are generated in a reaction mixture, often using the Fenton reaction (Fe²+ + H₂O₂).
-
The test compound is added to the reaction mixture.
-
The ability of the compound to scavenge the hydroxyl radicals is measured by monitoring the inhibition of a detection molecule's degradation.[8]
-
-
Superoxide Radical Scavenging Assay:
-
Superoxide radicals are generated in a system, for example, using a phenazine methosulfate-NADH system.
-
The test compound is introduced into the system.
-
The scavenging activity is determined by the inhibition of the reduction of a chromogenic compound like nitroblue tetrazolium (NBT).[8]
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and related isoflavonoids are mediated through their interaction with various cellular signaling pathways.
4.1. Anti-inflammatory Signaling Pathway of (3S)-Vestitol
(3S)-Vestitol exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. In LPS-stimulated macrophages, (3S)-vestitol has been shown to increase the expression of SOCS3 and DAB2, which are inhibitors of cytokine signaling and the NF-κB pathway.[1] This leads to a downstream reduction in the expression of pro-inflammatory genes and the release of inflammatory mediators.
Figure 1: Simplified signaling pathway for the anti-inflammatory action of (3S)-Vestitol.
4.2. Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing bioactive compounds like this compound from natural sources involves a series of steps from extraction to biological testing.
Figure 2: A generalized workflow for the discovery of bioactive isoflavonoids.
Conclusion
This compound and its related isoflavonoids, vestitol and neovestitol, have demonstrated a spectrum of promising biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways like NF-κB, highlights their potential as lead compounds for the development of novel therapeutic agents. Further in-depth studies are warranted to fully explore their clinical and pharmaceutical applications.
References
- 1. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavonoids - an overview of their biological activities and potential health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antibacterial, Antifungal, Antibiofilm, Antioxidant, and Anticancer Properties of Isosteviol Isolated from Endangered Medicinal Plant Pittosporum tetraspermum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational studies of isoflavanes: this compound and sativan | International Society for Horticultural Science [ishs.org]
- 10. Computational studies of isoflavanes: this compound and sativan [agris.fao.org]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Isovestitol in Cellular Models
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activities of this compound in cellular models. The primary focus is on its anti-inflammatory effects, with additional insights into its potential anticancer activities based on related isoflavonoids.
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of this compound have been investigated primarily through its stereoisomer, (3S)-vestitol, in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages. The evidence strongly points towards the inhibition of the NF-κB signaling pathway and the modulation of pro-inflammatory cytokine and gene expression.
Inhibition of the NF-κB Signaling Pathway
(3S)-vestitol, an isoflavone derived from red propolis, has demonstrated significant anti-inflammatory effects by targeting the NF-κB signaling cascade.[1] In LPS-activated peritoneal macrophages, treatment with (3S)-vestitol led to an increased expression of Suppressor of Cytokine Signaling 3 (Socs3) and Disabled-2 (Dab2) genes.[1] These genes encode for proteins that are known inhibitors of cytokine signaling and the NF-κB pathway, suggesting a key mechanism of action for this compound's anti-inflammatory effects.[1] The reduction in the release of Interleukin-1 (IL-1) is also a critical factor in the inactivation of the NF-κB transcription factor.[1]
Modulation of Cytokine and Nitric Oxide Production
A key aspect of the anti-inflammatory action of this compound's stereoisomer, (3S)-vestitol, is its ability to modulate the production of inflammatory mediators. In a cellular model using LPS-stimulated peritoneal macrophages, (3S)-vestitol at a concentration of 0.55 µM was shown to decrease nitric oxide (NO) release by 60% without affecting cell viability.[1] Furthermore, it significantly diminished the levels of the pro-inflammatory cytokines IL-1β, IL-1α, Granulocyte Colony-Stimulating Factor (G-CSF), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1] Interestingly, the anti-inflammatory cytokine IL-10 was also reduced.[1]
A structurally related isoflavonoid, neovestitol, has also been shown to reduce IL-6 levels, and its anti-inflammatory effects are linked to the nitric oxide pathway, which can in turn suppress NF-κB activity.[2]
Downregulation of Inflammatory Gene Expression
(3S)-vestitol treatment has been observed to reduce the expression of several genes associated with inflammation and tissue degradation.[1] Specifically, the expression of Intercellular Adhesion Molecule-1 (Icam-1), Wingless-type MMTV integration site family member 5A (Wnt5a), and Matrix Metallopeptidase 7 (Mmp7) was downregulated in LPS-stimulated peritoneal macrophages.[1]
Quantitative Data Summary
| Compound | Cellular Model | Concentration | Effect | % Change | Reference |
| (3S)-Vestitol | Murine Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | Inhibition of Nitric Oxide (NO) release | 60% reduction | [1] |
| (3S)-Vestitol | Murine Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | Reduction of IL-1β, IL-1α, G-CSF, GM-CSF | Significant decrease | [1] |
| (3S)-Vestitol | Murine Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | Reduction of IL-10 | Significant decrease | [1] |
| (3S)-Vestitol | Murine Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | Downregulation of Icam-1, Wnt5a, Mmp7 gene expression | Significant reduction | [1] |
| (3S)-Vestitol | Murine Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | Upregulation of Socs3 and Dab2 gene expression | Significant increase | [1] |
Experimental Protocols
Cellular Model: Primary peritoneal macrophages were harvested from C57BL/6 mice.
Treatment:
-
Macrophages were stimulated with lipopolysaccharide (LPS).
-
The stimulated cells were then treated with (3S)-vestitol at concentrations ranging from 0.37 to 0.59 µM for 48 hours. A concentration of 0.55 µM was identified as optimal for anti-inflammatory effects without compromising cell viability.[1]
Assays Performed:
-
Nitric Oxide (NO) Quantification: The amount of NO released into the cell culture supernatant was measured.
-
Cell Viability Assay: To ensure the observed effects were not due to cytotoxicity.
-
Cytokine Release Measurement: The levels of 20 different cytokines in the cell culture supernatant were quantified.
-
Gene Expression Analysis: The transcription levels of several genes related to cytokine production and the inflammatory response were evaluated.
Signaling Pathway and Experimental Workflow Diagrams
Potential Anticancer Mechanism of Action
While specific studies on the anticancer mechanism of this compound are limited, the broader class of isoflavonoids and related compounds have well-documented anticancer properties.[3] The proposed mechanisms generally revolve around the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest
Isoflavonoids and isoquinoline alkaloids have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.[3][4] This often involves the modulation of key regulatory proteins in the apoptotic and cell cycle pathways. While direct evidence for this compound is pending, it is plausible that it shares these general mechanisms.
References
- 1. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Anticancer Mechanism of Isoorientin Isolated from Eremurus Spectabilis Leaves via Cell Cycle Pathways in HT-29 Human Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Isovestitol ADMET Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol, a naturally occurring isoflavonoid, has garnered interest within the scientific community for its potential therapeutic applications. Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development pipeline. In silico predictive models offer a rapid and cost-effective approach to evaluate these properties, enabling researchers to prioritize candidates with favorable pharmacokinetic and safety profiles. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound using established computational tools. All quantitative data is summarized in structured tables for straightforward analysis.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a drug candidate are pivotal in determining its overall ADMET profile. These properties were predicted using the SwissADME web server.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.29 g/mol |
| Canonical SMILES | COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |
| Topological Polar Surface Area (TPSA) | 58.91 Ų |
| Number of Heavy Atoms | 20 |
| Number of Aromatic Heavy Atoms | 12 |
| Fraction Csp3 | 0.25 |
| Number of Rotatable Bonds | 2 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 2 |
| Molar Refractivity | 76.28 |
Lipophilicity and Water Solubility
Lipophilicity and water solubility are key determinants of a drug's absorption and distribution. The predicted values for this compound are presented below, indicating a moderate lipophilic character and good water solubility.
| Lipophilicity Parameter | Predicted Value |
| Log P (iLOGP) | 2.59 |
| Log P (XLOGP3) | 2.83 |
| Log P (WLOGP) | 2.93 |
| Log P (MLOGP) | 2.29 |
| Log P (SILICOS-IT) | 3.29 |
| Consensus Log P | 2.79 |
| Water Solubility Parameter | Predicted Value |
| Log S (ESOL) | -3.15 |
| Solubility (ESOL) | 0.46 mg/mL |
| Solubility Class (ESOL) | Soluble |
| Log S (Ali) | -3.61 |
| Solubility (Ali) | 0.16 mg/mL |
| Solubility Class (Ali) | Soluble |
| Log S (SILICOS-IT) | -3.22 |
| Solubility (SILICOS-IT) | 0.40 mg/mL |
| Solubility Class (SILICOS-IT) | Soluble |
Pharmacokinetic Properties
The predicted pharmacokinetic properties provide insights into how this compound is likely to be absorbed, distributed, metabolized, and excreted by the body.
| Pharmacokinetic Parameter | Prediction |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Log Kp (skin permeation) | -6.31 cm/s |
Drug-Likeness and Medicinal Chemistry
Drug-likeness rules are heuristics used to assess whether a compound is likely to have properties that would make it a successful drug. Medicinal chemistry parameters help to identify potential liabilities.
| Drug-Likeness Model | Prediction |
| Lipinski's Rule of Five | Yes (0 violations) |
| Ghose Filter | Yes (0 violations) |
| Veber Filter | Yes (0 violations) |
| Egan Filter | Yes (0 violations) |
| Muegge Filter | Yes (0 violations) |
| Bioavailability Score | 0.55 |
| Medicinal Chemistry Parameter | Prediction |
| PAINS (Pan Assay Interference Compounds) | 0 alerts |
| Brenk | 1 alert (phenol) |
| Lead-likeness | No (2 violations: MW > 250, LogP > 3.5) |
| Synthetic Accessibility | 3.12 |
Experimental Protocols
In Silico ADMET Prediction using SwissADME
The ADMET properties of this compound were predicted using the SwissADME web server, a free online tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.
-
Input: The canonical SMILES string for this compound (COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2) was obtained from the PubChem database (CID: 591830).
-
Prediction Models: The SwissADME server utilizes a variety of established predictive models:
-
Lipophilicity: iLOGP (an internal physics-based method), XLOGP3, WLOGP, MLOGP, and SILICOS-IT. A consensus Log P is calculated as the average of these predictions.
-
Water Solubility: ESOL (Estimated Solubility), Ali, and SILICOS-IT models are used.
-
Pharmacokinetics: The BOILED-Egg model, an intuitive graphical method, is used to predict gastrointestinal absorption and blood-brain barrier permeation. P-glycoprotein substrate and cytochrome P450 (CYP) inhibition predictions are based on logistic regression models.
-
Drug-Likeness: Lipinski's, Ghose, Veber, Egan, and Muegge rules are applied.
-
Medicinal Chemistry: Structural alerts for PAINS, Brenk, and lead-likeness are identified through substructure searching. Synthetic accessibility is scored on a scale of 1 (very easy) to 10 (very difficult).
-
-
Output: The server provides a comprehensive report of the predicted parameters, which were compiled into the tables presented in this guide.
Visualizations
Caption: Workflow for the in silico prediction of this compound's ADMET properties.
Conclusion
The in silico analysis of this compound suggests a promising ADMET profile for a potential drug candidate. It exhibits high predicted gastrointestinal absorption and good water solubility. The compound adheres to multiple drug-likeness rules with no major PAINS alerts. However, the predicted inhibition of several CYP450 enzymes indicates a potential for drug-drug interactions, which would require further investigation. The blood-brain barrier is predicted to be impermeable to this compound. These computational predictions provide a valuable foundation for guiding further experimental studies in the development of this compound as a therapeutic agent. It is important to note that these are predictive data and require experimental validation.
An In-depth Technical Guide to Isovestitol and Related Isoflavanoids
Introduction
Isovestitol is a naturally occurring isoflavonoid, a class of organic compounds known for their diverse biological activities. While research on this compound itself is limited in publicly accessible literature, this guide provides its fundamental chemical identifiers. To offer a comprehensive understanding of its potential therapeutic applications and mechanisms of action, this document draws upon detailed research conducted on the closely related and more extensively studied isoflavonoids, vestitol and neovestitol. These compounds share a core chemical structure with this compound and have demonstrated significant anti-inflammatory and antioxidant properties. This guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on the quantitative data, experimental methodologies, and cellular signaling pathways associated with these promising compounds.
Chemical Identification of this compound
-
CAS Number: 63631-42-5
-
IUPAC Name: 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol
Due to the limited availability of specific experimental data for this compound, the following sections will focus on the biological activities and mechanisms of vestitol and neovestitol as representative examples of this isoflavonoid subclass.
Quantitative Data on Related Isoflavanoids
The biological activities of vestitol and neovestitol have been quantified in several studies. The following tables summarize key findings regarding their anti-inflammatory and antimicrobial effects.
Table 1: Anti-Inflammatory Activity of Vestitol and Neovestitol
| Compound | Assay | Model | Dosage/Concentration | Effect |
| Vestitol | Neutrophil Migration | In vivo (LPS-induced peritonitis) | 1, 3, or 10 mg/kg | Reduced neutrophil migration[1][2] |
| Neovestitol | Neutrophil Migration | In vivo (LPS-induced peritonitis) | 10 mg/kg | Inhibited neutrophil migration[3][4] |
| Vestitol | NO Production Inhibition | In vitro (LPS-activated macrophages) | 0.55 µM | 83% inhibition of nitric oxide production |
| (3S)-Vestitol | Cytokine Release | In vitro (LPS-stimulated peritoneal macrophages) | 0.55 µM | Reduced levels of IL-1β, IL-1α, G-CSF, IL-10, and GM-CSF |
Table 2: Antimicrobial Activity of Vestitol and Neovestitol
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Neovestitol | Streptococcus mutans | <6.25 - 25-50 | 25-50 - 50-100 |
| Streptococcus sobrinus | <6.25 - 25-50 | 25-50 - 50-100 | |
| Staphylococcus aureus | <6.25 - 25-50 | 25-50 - 50-100 | |
| Actinomyces naeslundii | <6.25 - 25-50 | 25-50 - 50-100 | |
| Vestitol | Streptococcus mutans | 25-50 - 50-100 | 25-50 - 50-100 |
| Streptococcus sobrinus | 25-50 - 50-100 | 25-50 - 50-100 | |
| Staphylococcus aureus | 25-50 - 50-100 | 25-50 - 50-100 | |
| Actinomyces naeslundii | 25-50 - 50-100 | 25-50 - 50-100 |
Experimental Protocols
This section details the methodologies used in the studies of vestitol and neovestitol, providing a framework for future research on this compound.
Isolation of Vestitol and Neovestitol from Brazilian Red Propolis
-
Extraction: A crude extract of Brazilian red propolis is obtained using a suitable organic solvent, such as ethanol.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel.
-
Elution: A gradient of solvents, typically hexane and ethyl acetate, is used to elute the fractions.
-
Purification: The fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structures of the isolated compounds are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vivo Anti-Inflammatory Assay (Neutrophil Migration)
-
Animal Model: Male BALB/c mice are used.
-
Treatment: Animals are pre-treated with vestitol or neovestitol (e.g., 10 mg/kg, intraperitoneally) one hour before the inflammatory stimulus.
-
Induction of Inflammation: Peritonitis is induced by intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 250 ng/cavity).
-
Sample Collection: Four hours after LPS injection, the peritoneal cavity is washed with saline containing EDTA.
-
Cell Counting: The total number of leukocytes in the peritoneal exudate is determined using a Neubauer chamber. Differential cell counts are performed on cytocentrifuged smears stained with a rapid panoptic stain to determine the number of neutrophils.
In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: Murine macrophage cell line (e.g., J774A.1) is cultured in appropriate media.
-
Cell Plating: Cells are plated in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., vestitol) for one hour.
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL).
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
Signaling Pathways
Vestitol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Vestitol has been found to inhibit the activation of the NF-κB pathway.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of Isovestitol in Trifolium Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Trifolium, commonly known as clover, is a significant member of the legume family (Fabaceae) and has long been recognized for its agricultural importance and use in traditional medicine.[1] These species are a rich source of various bioactive phytochemicals, including a diverse array of isoflavonoids.[2] Among these, the pterocarpan isovestitol is of particular interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in Trifolium species, detailing its biosynthesis, available quantitative data of its precursors, and relevant experimental protocols for its study.
While direct quantitative analysis of this compound in Trifolium species is not extensively documented in current literature, its presence is inferred through the detection of its biosynthetic precursors and downstream metabolites, such as the pterocarpan (-)-maackiain, which has been identified in the genus.[3] The focus of quantitative studies has predominantly been on the more abundant isoflavone precursors, namely biochanin A and formononetin.
Data Presentation: Isoflavone Precursors of this compound in Trifolium Species
Quantitative data for this compound in Trifolium species is scarce. However, the concentration of its direct isoflavone precursors, formononetin and biochanin A, has been extensively studied. The following tables summarize the available quantitative data for these key precursors in various Trifolium species. These isoflavones are the starting points for the biosynthetic pathway leading to this compound.
Table 1: Concentration of Formononetin and Biochanin A in Trifolium pratense (Red Clover)
| Cultivar/Genotype | Plant Part | Formononetin (mg/g DM) | Biochanin A (mg/g DM) | Reference |
| 'Radviliai' | Whole Plant | 2.61–4.40 | 1.79–3.32 | [4] |
| 'Vyliai' | Whole Plant | 2.61–4.40 | 1.79–3.32 | [4] |
| 'Arimaičiai' | Whole Plant | 2.61–4.40 | 1.79–3.32 | [4] |
| 'Liepsna' | Whole Plant | 2.61–4.40 | 1.79–3.32 | [4] |
| Average | Leaves | 12.29 (total isoflavones) | - | [4] |
| Average | Stems | 2.93 (total isoflavones) | - | [4] |
| Average | Flowers | 1.42 (total isoflavones) | - | [4] |
| Dry Extract | Herb | 3.02% | 1.62% | [5] |
Table 2: Concentration of Isoflavones in Other Trifolium Species
| Species | Plant Part | Formononetin (mg/g DM) | Daidzein (mg/g DM) | Genistein (mg/g DM) | Reference |
| T. medium | Leaves | - | - | - | [6] |
| T. medium | Stems | - | - | - | [6] |
| T. medium | Flowers | - | - | - | [6] |
| T. repens | Leaves | - | - | - | [6] |
| T. repens | Stems | - | - | - | [6] |
| T. repens | Flowers | - | - | - | [6] |
| T. rubens | Leaves | - | - | - | [6] |
| T. rubens | Stems | - | - | - | [6] |
| T. rubens | Flowers | - | - | - | [6] |
| T. pannonicum | Leaves | - | - | - | [6] |
| T. pannonicum | Stems | - | - | - | [6] |
| T. pannonicum | Flowers | - | - | - | [6] |
Note: Specific values for formononetin were not individually reported in this study, but it was a quantified isoflavone.[6]
Biosynthesis of this compound in Trifolium
This compound is a key intermediate in the biosynthesis of pterocarpan phytoalexins in legumes.[3][7] The pathway begins with the general phenylpropanoid pathway, leading to the formation of isoflavones. In Trifolium species, the primary isoflavone precursors are formononetin and biochanin A.[8]
The biosynthesis of this compound from formononetin involves a series of enzymatic reactions, as depicted in the following signaling pathway diagram.
Caption: Biosynthetic pathway from formononetin to this compound and (-)-medicarpin.
Experimental Protocols
Extraction of Pterocarpans (including this compound) from Trifolium species
This protocol is adapted from methods described for the extraction of pterocarpanoids from red clover leaves.[3]
Materials:
-
Fresh or freeze-dried Trifolium plant material (leaves, stems, or flowers)
-
Carbon tetrachloride (CCl4)
-
0.2 N Sodium hydroxide (NaOH)
-
6 N Hydrochloric acid (HCl)
-
95% Ethanol
-
Grinder or mortar and pestle
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize 10 g of fresh or 1 g of freeze-dried plant material in a suitable solvent.
-
The resulting homogenate should be subjected to extraction.
-
Wash the dry residue three times with 2 ml of CCl4 per gram of tissue.
-
Partition the CCl4 extract three times with an equal volume of 0.2 N NaOH.
-
Acidify the NaOH fraction to pH 3 with 6 N HCl.
-
Partition the acidified aqueous phase three times with 0.5 volumes of CCl4.
-
Combine the final CCl4 fractions and evaporate to dryness in vacuo.
-
Dissolve the residue in a small volume of 95% ethanol for subsequent chromatographic analysis.
Quantification of this compound and its Precursors by HPLC-MS/MS
This method is based on established protocols for the analysis of isoflavonoids in Trifolium species.[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 10% B to 90% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
Formononetin: Precursor ion m/z 267 -> Product ion m/z 252.
-
Biochanin A: Precursor ion m/z 283 -> Product ion m/z 268.
-
This compound: Precursor ion m/z 287 -> Product ions (to be determined by infusion of a standard).
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Quantification:
-
Prepare standard curves for formononetin, biochanin A, and if available, this compound in the range of 1-1000 ng/mL.
-
Spike blank matrix with known concentrations of standards to determine recovery and matrix effects.
-
Quantify the analytes in the extracted samples by comparing their peak areas to the respective standard curves.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow from sample preparation to data analysis for the study of this compound in Trifolium species.
Caption: Workflow for the analysis of this compound in Trifolium species.
Conclusion
While this compound is a known intermediate in the biosynthesis of pterocarpan phytoalexins in Trifolium species, direct quantitative data on its natural occurrence remains limited. The presence and relative abundance of this compound can be inferred from the quantification of its isoflavone precursors, formononetin and biochanin A, which are found in significant amounts in various Trifolium species, particularly T. pratense. The provided experimental protocols for extraction and HPLC-MS/MS analysis offer a robust framework for researchers to further investigate the concentration of this compound and other related pterocarpans in this genus. Future research focusing on the direct quantification of this compound will be crucial for a more complete understanding of its role and potential applications in drug development and plant science.
References
- 1. Determination of isoflavones in red clover and related species by high-performance liquid chromatography combined with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. apsnet.org [apsnet.org]
- 4. Determination of isoflavones in dietary supplements containing soy, Red Clover and kudzu: extraction followed by basic or acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101386613B - Process for extracting isoflavones from red clover - Google Patents [patents.google.com]
- 6. Investigation of red clover (Trifolium pratense) isoflavonoid residual complexity by off-line CCS-qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoflavone profiles of red clovers and their distribution in different parts harvested at different growing stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. angelbiology.com [angelbiology.com]
- 9. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]
Isovestitol: An In-depth Technical Guide on its Phytoestrogenic Potential and Hormonal Effects
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Isovestitol, a member of the isoflavan class of flavonoids, is structurally similar to endogenous estrogens and is thus classified as a phytoestrogen. While research on many phytoestrogens is extensive, specific experimental data on the hormonal effects of this compound remains limited in publicly available literature. This technical guide provides a comprehensive overview of this compound's potential as a phytoestrogen by examining the established methodologies for assessing estrogenic activity, detailing the known signaling pathways of related isoflavonoids, and presenting comparative quantitative data from these structurally similar compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and other isoflavans as potential modulators of estrogenic pathways.
Introduction to this compound and Phytoestrogens
Phytoestrogens are plant-derived compounds that are not steroids but possess a structural similarity to 17β-estradiol, the primary female sex hormone. This structural resemblance allows them to bind to estrogen receptors (ERs) and exert estrogenic or anti-estrogenic effects. Phytoestrogens are broadly classified into several groups, including isoflavones, lignans, and coumestans.
This compound (7,4'-Dihydroxy-2'-methoxyisoflavan) is an isoflavan, a subclass of isoflavonoids. Its chemical structure, characterized by a chroman ring system linked to a phenyl group, is the basis for its potential interaction with estrogen receptors. While isoflavones like genistein and daidzein have been extensively studied, this compound represents a less-explored molecule within this class, warranting further investigation into its specific hormonal activities.
Experimental Protocols for Assessing Estrogenic Activity
The evaluation of a compound's estrogenic potential involves a battery of in vitro and in vivo assays. These protocols are designed to assess various aspects of estrogenic action, from direct receptor binding to physiological responses in whole organisms.
In Vitro Assays
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to isolated estrogen receptors (ERα and ERβ).
Methodology:
-
Preparation of ERs: Full-length human ERα and ERβ are recombinantly expressed and purified.
-
Competitive Binding: A constant concentration of [³H]-E2 is incubated with a fixed amount of either ERα or ERβ in the presence of increasing concentrations of the test compound (e.g., this compound).
-
Separation and Quantification: The receptor-bound and free [³H]-E2 are separated, typically by filtration or dextran-coated charcoal. The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100%
This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa) is transiently or stably transfected with two plasmids: one expressing either ERα or ERβ, and another containing a reporter gene (e.g., luciferase, β-galactosidase) downstream of an ERE promoter.
-
Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration that elicits a half-maximal response) is calculated.
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in a multi-well plate in a medium stripped of estrogens.
-
Treatment: The cells are then exposed to a range of concentrations of the test compound.
-
Quantification of Cell Proliferation: After several days of incubation, cell proliferation is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
Data Analysis: The proliferative effect (PE) is calculated relative to a control (17β-estradiol), and the EC50 is determined.
In Vivo Assays
The uterotrophic assay is a standardized in vivo test in rodents to assess the estrogenic or anti-estrogenic activity of a substance by measuring the increase in uterine weight.
Methodology:
-
Animal Model: Immature or ovariectomized female rats or mice are used.
-
Dosing: The animals are administered the test compound (e.g., via oral gavage or subcutaneous injection) daily for three consecutive days. A positive control group (e.g., treated with ethinylestradiol) and a vehicle control group are included.
-
Necropsy and Uterine Weight Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
Quantitative Data for Structurally Related Isoflavonoids
Due to the limited availability of specific experimental data for this compound, this section presents quantitative data for structurally similar and well-studied isoflavonoids to provide a comparative context for its potential estrogenic activity.
Table 1: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) Relative Binding Affinities (RBA) of Selected Isoflavonoids
| Compound | RBA for ERα (%) | RBA for ERβ (%) | ERβ/ERα Selectivity Ratio | Reference |
| 17β-Estradiol | 100 | 100 | 1 | [By definition] |
| Genistein | 4 | 87 | 21.8 | |
| Daidzein | 0.1 | 0.5 | 5 | |
| Equol | 0.5 | 2.9 | 5.8 | |
| Biochanin A | <0.1 | <0.1 | - | |
| Formononetin | <0.1 | <0.1 | - | |
| This compound | Data not available | Data not available | Data not available |
Table 2: In Vitro Estrogenic Potency (EC50) of Selected Isoflavonoids in Reporter Gene Assays
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | Assay System | Reference |
| 17β-Estradiol | 0.02 | 0.03 | HeLa cells, ERE-luciferase | |
| Genistein | 100 | 5 | HeLa cells, ERE-luciferase | |
| Daidzein | >1000 | 50 | HeLa cells, ERE-luciferase | |
| Equol | 300 | 30 | HeLa cells, ERE-luciferase | |
| This compound | Data not available | Data not available | Data not available |
Table 3: In Silico Molecular Docking Binding Energies of Isoflavonoids with Estrogen Receptors
| Compound | ERα Binding Energy (kcal/mol) | ERβ Binding Energy (kcal/mol) | Docking Software | Reference |
| 17β-Estradiol | -11.2 | -11.5 | AutoDock Vina | |
| Genistein | -9.8 | -10.1 | AutoDock Vina | |
| Daidzein | -9.2 | -9.5 | AutoDock Vina | |
| This compound | Data not available (predicted to be similar to other isoflavans) | Data not available (predicted to be similar to other isoflavans) |
Note: The data presented in these tables are compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence the results.
Signaling Pathways of Phytoestrogens
Phytoestrogens primarily exert their effects through the estrogen receptor signaling pathway. There are two main pathways: the classical genomic pathway and the non-genomic pathway.
Classical Genomic Estrogen Signaling Pathway
This pathway involves the regulation of gene expression.
-
Ligand Binding: this compound, as a phytoestrogen, is predicted to diffuse across the cell membrane and bind to ERα or ERβ located in the cytoplasm or nucleus.
-
Receptor Dimerization: Ligand binding induces a conformational change in the ER, leading to its dissociation from heat shock proteins and subsequent dimerization (homodimers or heterodimers).
-
DNA Binding: The ER dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.
-
Transcriptional Regulation: The ER-ERE complex recruits co-activator or co-repressor proteins, which then modulate the transcription of downstream genes, leading to the synthesis of new proteins and cellular responses.
Non-Genomic Estrogen Signaling Pathway
This pathway involves rapid cellular effects that do not require gene transcription.
-
Membrane-Associated ERs: A subpopulation of ERs is located at the plasma membrane.
-
Signal Transduction Activation: Binding of a phytoestrogen like this compound to these membrane ERs can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
-
Downstream Effects: These signaling cascades can lead to various rapid cellular responses, including changes in ion channel activity, calcium mobilization, and activation of other kinases, ultimately influencing cell survival, proliferation, and other functions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comprehensive evaluation of the estrogenic activity of a test compound like this compound.
Discussion and Future Directions
The structural characteristics of this compound strongly suggest its potential as a phytoestrogen. Based on data from structurally similar isoflavans, it is plausible that this compound exhibits a preferential binding to ERβ over ERα and may act as a selective estrogen receptor modulator (SERM). However, the lack of direct experimental evidence necessitates further research to elucidate its precise hormonal effects.
Future investigations should focus on:
-
Quantitative In Vitro Studies: Performing ER competitive binding assays, reporter gene assays, and cell proliferation assays to determine the RBA and EC50 values of this compound for both ERα and ERβ.
-
In Vivo Studies: Conducting uterotrophic assays to confirm its estrogenic activity in a physiological context.
-
Mechanism of Action: Investigating the downstream gene expression changes induced by this compound in estrogen-responsive cells.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo relevance.
The comprehensive evaluation of this compound's estrogenic properties will contribute to a better understanding of the diverse biological activities of isoflavans and may lead to the development of novel therapeutic agents for hormone-related conditions.
Conclusion
While this compound is a promising candidate for phytoestrogenic activity due to its isoflavan structure, a significant gap exists in the scientific literature regarding its specific hormonal effects. This technical guide has provided a framework for its potential evaluation by detailing the necessary experimental protocols, outlining the relevant signaling pathways, and presenting comparative data from related compounds. It is imperative that future research endeavors focus on generating empirical data for this compound to fully characterize its profile as a phytoestrogen and to explore its potential applications in research and drug development.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Isovestitol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol is an isoflavonoid, a class of secondary metabolites found in various plants, particularly in the Leguminosae family. Isoflavonoids, including this compound and its close structural relatives like vestitol and neovestitol, have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[1] These compounds are being investigated for their potential applications in drug discovery and development. This document provides detailed protocols for the extraction of this compound from plant sources and its subsequent purification, along with relevant quantitative data and insights into its potential mechanism of action.
Data Presentation
Table 1: Comparison of Extraction Methods for Isoflavonoids from Trifolium pratense (Red Clover)
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Daidzein Yield (µg/g) | Genistein Yield (µg/g) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 40 | 10 | 393.23 ± 19.66 | 171.57 ± 8.58 | [2] |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 40 | 30 | 415.07 ± 20.75 | 150.57 ± 7.53 | [2] |
| Heat-Reflux Extraction (HRE) | 50% Ethanol | Reflux | - | 432.30 ± 21.61 | 154.50 ± 7.72 | [2] |
Note: This data is for daidzein and genistein, isoflavonoids structurally related to this compound, and serves as a representative example of yields that can be expected from similar plant matrices.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Trifolium pratense (Red Clover)
This protocol is adapted from methods used for the extraction of isoflavonoids from red clover and is suitable for obtaining a crude extract enriched in this compound.[2][3]
1. Plant Material Preparation:
- Obtain dried aerial parts (flowers and leaves) of Trifolium pratense.
- Grind the plant material to a fine powder using a laboratory mill to increase the surface area for extraction.
2. Extraction Procedure:
- Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
- Add 100 mL of 86% ethanol to achieve a solid-to-liquid ratio of 1:10 (g/mL).[3]
- Place the flask in an ultrasonic bath.
- Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.[2]
- After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
- Collect the filtrate (the crude extract).
- For exhaustive extraction, the residue can be re-extracted with a fresh portion of the solvent.
- Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a viscous residue.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes a general method for the fractionation of the crude extract to isolate this compound based on principles of silica gel chromatography for isoflavonoids.
1. Preparation of the Column:
- Use a glass column with a diameter of 2-5 cm and a length of 40-60 cm.
- Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
- Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.
2. Sample Loading:
- Dissolve the concentrated crude extract from Protocol 1 in a minimal amount of the initial mobile phase (n-hexane).
- In a separate beaker, mix this solution with a small amount of silica gel to form a dry powder.
- Carefully load this powder onto the top of the packed silica gel column.
3. Elution:
- Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.
- A suggested gradient is as follows:
- 100% n-hexane
- n-hexane : ethyl acetate (95:5)
- n-hexane : ethyl acetate (90:10)
- n-hexane : ethyl acetate (80:20)
- n-hexane : ethyl acetate (50:50)
- 100% ethyl acetate
- ethyl acetate : methanol (95:5)
- Collect fractions of a consistent volume (e.g., 20-50 mL).
4. Fraction Analysis:
- Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3).
- Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound
This protocol outlines a preparative HPLC method for the final purification of this compound from the enriched fractions obtained from column chromatography.
1. System and Column:
- A preparative HPLC system equipped with a UV detector.
- A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Methanol or Acetonitrile.
- Degas both solvents before use.
3. Chromatographic Conditions:
- Flow Rate: 5 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 1-5 mL, depending on the concentration of the sample.
- Gradient Program (Example):
- 0-5 min: 30% B
- 5-35 min: 30% to 70% B
- 35-40 min: 70% to 100% B
- 40-45 min: 100% B
- 45-50 min: 100% to 30% B
- 50-60 min: 30% B (equilibration)
4. Fraction Collection and Analysis:
- Collect the peak corresponding to the retention time of this compound.
- Analyze the purity of the collected fraction using analytical HPLC.
- Remove the solvent from the purified fraction by lyophilization or evaporation under reduced pressure.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Potential Signaling Pathway Modulation
Based on studies of the related isoflavonoid vestitol, this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4][5]
Caption: Potential Anti-inflammatory Mechanism of this compound.
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the extraction and purification of this compound from plant sources. The provided quantitative data for related isoflavonoids offers a valuable benchmark for expected yields. For researchers in drug discovery, the potential of this compound to modulate inflammatory signaling pathways highlights its promise as a lead compound for the development of novel therapeutics. Further optimization of these protocols for specific plant matrices and large-scale production is encouraged to facilitate continued research and development.
References
- 1. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Isovestitol in Biological Samples using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of isovestitol in biological matrices such as plasma and urine. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, metabolism research, and clinical monitoring of this compound.
Introduction
This compound is an isoflavonoid, a class of compounds known for their potential health benefits. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for evaluating its therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to remove matrix interferences and concentrate the analyte. The following procedure is recommended for plasma and urine samples.
Materials:
-
Blank plasma/urine
-
This compound certified reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Spiking: To 200 µL of the biological sample (plasma or urine), add 20 µL of the internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of this compound standard solution.
-
Protein Precipitation (for plasma): Add 600 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Alternatively, for cleaner samples, a solid-phase extraction (SPE) protocol can be employed.[1]
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min, 10% B; 0.5-5.0 min, 10-90% B; 5.0-6.0 min, 90% B; 6.0-6.1 min, 90-10% B; 6.1-8.0 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Parameters: The following parameters are provided as a starting point and may require optimization on the specific instrument used.[2][3][4]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 273.3 [M+H]⁺[5] |
| Product Ions (m/z) | Hypothetical: 137.1, 121.1 (These should be determined by direct infusion of an this compound standard) |
| Collision Energy (CE) | To be optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
The following tables summarize hypothetical quantitative data for a validation study of the LC-MS/MS method for this compound.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.058 | 101.2 | 3.5 |
| 10 | 0.115 | 99.8 | 2.8 |
| 50 | 0.582 | 100.5 | 1.9 |
| 100 | 1.168 | 99.1 | 1.5 |
| 500 | 5.835 | 100.9 | 1.1 |
| 1000 | 11.650 | 99.5 | 0.8 |
Linear Range: 1 - 1000 ng/mL, r² > 0.995
Table 2: Precision and Accuracy for this compound in Human Plasma
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Accuracy | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=18) |
| LLOQ | 1 | 0.98 | 98.0 | 5.5 | 6.8 |
| Low QC | 3 | 2.95 | 98.3 | 4.1 | 5.2 |
| Mid QC | 300 | 304.5 | 101.5 | 2.5 | 3.7 |
| High QC | 800 | 792.0 | 99.0 | 1.8 | 2.9 |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of biological samples for LC-MS/MS analysis of this compound.
Signaling Pathway
The specific signaling pathways modulated by this compound are not yet well-elucidated. However, isoflavonoids are known to interact with various cellular signaling cascades. Based on the activities of structurally similar compounds, a hypothetical signaling pathway is proposed below. Further research is required to validate these interactions for this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in biological samples. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a solid foundation for researchers in various fields. The method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for advancing the understanding of this compound's pharmacological properties.
References
- 1. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity of Isovestitol using DPPH and ABTS Assays
Introduction
Isovestitol, a pterocarpan isoflavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant capabilities. As a member of the flavonoid family, this compound is structurally poised to act as a potent free radical scavenger, a characteristic that is fundamental to mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of novel antioxidant compounds like this compound a critical area of research for drug development and preventative medicine.
These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted and robust spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are fundamental in the preliminary screening of compounds for their antioxidant potential due to their simplicity, reliability, and high throughput.[1][2]
Principle of the Assays:
-
DPPH Assay: This method relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][3] The reduction of the deep purple DPPH radical to the pale yellow hydrazine (DPPH-H) results in a decrease in absorbance at approximately 517 nm.[1][3] This change in color is directly proportional to the radical scavenging activity of the antioxidant.[3]
-
ABTS Assay: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[4][5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance, typically measured at 734 nm.[5][6]
Data Presentation
The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. The results should be presented in a clear and concise tabular format for easy comparison with a standard antioxidant, such as Ascorbic Acid or Trolox.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | 10 | Data | \multirow{5}{}{Calculated Value} |
| 25 | Data | ||
| 50 | Data | ||
| 100 | Data | ||
| 200 | Data | ||
| Ascorbic Acid | 2 | Data | \multirow{5}{}{Calculated Value} |
| (Standard) | 5 | Data | |
| 10 | Data | ||
| 20 | Data | ||
| 40 | Data |
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | 5 | Data | \multirow{5}{}{Calculated Value} |
| 10 | Data | ||
| 20 | Data | ||
| 40 | Data | ||
| 80 | Data | ||
| Trolox | 1 | Data | \multirow{5}{}{Calculated Value} |
| (Standard) | 2.5 | Data | |
| 5 | Data | ||
| 10 | Data | ||
| 20 | Data |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of this compound using the DPPH assay.
3.1.1. Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[3]
-
Methanol (spectrophotometric grade)[3]
-
Ascorbic Acid (or Trolox) as a positive control[3]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
3.1.2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C to prevent degradation.[2][3]
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another suitable solvent.
-
Working Concentrations: Prepare a series of dilutions of this compound and the standard (e.g., Ascorbic Acid) from their respective stock solutions to achieve a range of final concentrations for the assay.
3.1.3. Assay Procedure
-
Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or the standard antioxidant to the respective wells.
-
For the control (blank), add 100 µL of the solvent (e.g., methanol) to a well containing 100 µL of the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3][7]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][3]
3.1.4. Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the sample (this compound or standard).
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Scavenging Assay
This protocol details the procedure for evaluating the antioxidant capacity of this compound by measuring its ability to scavenge the ABTS radical cation.
3.2.1. Materials and Reagents
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt[4]
-
Potassium persulfate[4]
-
Methanol or Ethanol
-
Trolox (or Ascorbic Acid) as a positive control[4]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
3.2.2. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[8]
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical cation.[4]
-
Working ABTS•+ Solution: Dilute the ABTS•+ radical cation solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[4][5]
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Working Concentrations: Prepare a series of dilutions of this compound and the standard (e.g., Trolox) from their respective stock solutions.
3.2.3. Assay Procedure
-
Pipette 190 µL of the working ABTS•+ solution into each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or the standard antioxidant to the respective wells.
-
For the control (blank), add 10 µL of the solvent to a well containing 190 µL of the working ABTS•+ solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.[9]
-
After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[6][10]
3.2.4. Calculation of Radical Scavenging Activity
The percentage of ABTS radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the ABTS•+ solution with the sample (this compound or standard).
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
Visualized Experimental Workflows
Caption: DPPH Assay Experimental Workflow.
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. ijpsonline.com [ijpsonline.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS Radical Scavenging Assay: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Isovestitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to evaluate the anti-inflammatory properties of Isovestitol, a naturally occurring isoflavonoid. The protocols detailed herein are designed for use with the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. This compound, a member of the flavonoid family, has been identified as a potential anti-inflammatory agent.[1] Structurally related isoflavonoids, such as Vestitol and Neovestitol, have demonstrated anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are crucial in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
This document outlines a series of cell-based assays to quantify the anti-inflammatory efficacy of this compound. The protocols cover cell viability assessment to ensure the observed effects are not due to cytotoxicity, measurement of key inflammatory markers, and analysis of the underlying molecular mechanisms.
Data Presentation
The following tables present hypothetical quantitative data illustrating the potential anti-inflammatory effects of this compound. This data is based on typical results observed for structurally similar isoflavonoids and should be replaced with experimental data.
Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98 ± 4.5 |
| This compound | 1 | 99 ± 3.8 |
| 5 | 97 ± 5.1 | |
| 10 | 96 ± 4.9 | |
| 25 | 95 ± 5.5 | |
| 50 | 93 ± 6.2 |
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide Production (% of LPS control) | IC₅₀ (µM) |
| Control (untreated) | - | 5 ± 1.2 | |
| LPS (1 µg/mL) | - | 100 | |
| This compound | 1 | 85 ± 6.3 | ~15 |
| 5 | 68 ± 5.1 | ||
| 10 | 52 ± 4.8 | ||
| 25 | 35 ± 3.9 | ||
| 50 | 20 ± 2.5 |
Table 3: Inhibition of TNF-α and IL-6 Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| Control (untreated) | - | 8 ± 2.1 | 6 ± 1.8 |
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound | 10 | 65 ± 7.2 | 70 ± 8.1 |
| 25 | 40 ± 5.5 | 45 ± 6.3 | |
| 50 | 25 ± 3.8 | 30 ± 4.5 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Cell Viability Assay (MTT Assay)
This assay determines if the observed anti-inflammatory effects of this compound are independent of cytotoxicity.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS and incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of the specific ELISA kit being used.[4][5]
-
Measure the absorbance at 450 nm. Cytokine concentrations are calculated based on a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (ERK1/2) signaling pathways. A decrease in the phosphorylated forms of these proteins indicates an inhibitory effect of this compound.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with 1 µg/mL LPS for 30 minutes.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] Densitometry analysis is used to quantify the band intensities.
Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 Gene Expression
qPCR is used to measure the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described for the Western blot analysis (6-hour LPS stimulation is recommended).
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.[7][8]
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Anti-Inflammatory Effects of (3 S)-Vestitol on Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoflavone consumption reduces inflammation through modulation of phenylalanine and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining Isovestitol Cytotoxicity in Cancer Cells Using the MTT Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in oncology research and the evaluation of novel therapeutic compounds.
Introduction: Isovestitol, a phytochemical compound, has emerged as a potential candidate for cancer therapy. Evaluating its cytotoxic effects on cancer cells is a critical first step in its preclinical assessment. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity. It is a valuable tool for screening potential anticancer compounds and determining their dose-dependent effects.
Principle of the MTT Assay: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria. The resulting insoluble formazan is then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects of the compound being tested.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Detailed Experimental Protocol
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates. Modifications may be required for suspension cells.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl sulfoxide (DMSO) or other solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
-
Sterile pipette tips and microcentrifuge tubes
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Mix thoroughly by vortexing or sonication until fully dissolved.
-
Sterilize the solution by passing it through a 0.2 µm filter.
-
Store in light-protected aliquots at -20°C for long-term storage or 4°C for frequent use.
-
-
This compound Working Solutions:
-
Prepare a high-concentration stock of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and typically below 0.5% to avoid solvent-induced cytotoxicity.
-
Procedure:
Day 1: Cell Seeding
-
Culture the selected cancer cells until they reach approximately 80% confluency.
-
Trypsinize the adherent cells, collect them by centrifugation, and resuspend in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter to ensure accurate cell density.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete medium.
-
Note: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest this compound concentration.
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
Day 2: Treatment with this compound
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (in serum-free or low-serum medium) to the respective wells.
-
Add 100 µL of medium containing the vehicle (e.g., DMSO) to the vehicle control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Day 4 (after 48h treatment): MTT Assay
-
Following the incubation period, carefully aspirate the treatment medium from each well.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of the 5 mg/mL MTT stock solution to each well, including controls. The final volume is now 100 µL.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO (or another suitable solvent) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each this compound concentration.
1. Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Corrected OD = OD (Sample) - OD (Blank)
2. Percentage of Cell Viability: Calculate the percentage of cell viability relative to the untreated or vehicle control cells using the following formula:
-
% Cell Viability = [ (Corrected OD of Treated Cells) / (Corrected OD of Control Cells) ] x 100
3. Data Summary Table: Summarize the results in a table for clear comparison.
| This compound Conc. (µM) | Replicate 1 (OD) | Replicate 2 (OD) | Replicate 3 (OD) | Mean Corrected OD | Std. Dev. | % Cell Viability |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 1 | 1.198 | 1.221 | 1.205 | 1.208 | 0.012 | 95.0% |
| 5 | 1.055 | 1.089 | 1.062 | 1.069 | 0.018 | 84.1% |
| 10 | 0.882 | 0.915 | 0.899 | 0.899 | 0.017 | 70.7% |
| 25 | 0.641 | 0.635 | 0.655 | 0.644 | 0.010 | 50.7% |
| 50 | 0.312 | 0.333 | 0.325 | 0.323 | 0.011 | 25.4% |
| 100 | 0.155 | 0.149 | 0.162 | 0.155 | 0.007 | 12.2% |
4. IC50 Determination: Plot the % Cell Viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound required to inhibit cell viability by 50%.
Potential Signaling Pathway for this compound
Phytochemicals often exert their cytotoxic effects by modulating multiple cellular signaling pathways. While the specific mechanism of this compound requires experimental validation, it may involve pathways commonly targeted by similar compounds, such as the induction of apoptosis and cell cycle arrest.
Caption: A potential signaling pathway for this compound-induced cytotoxicity.
Application Notes: Isovestitol Formulation for In Vivo Animal Studies
Introduction
Isovestitol is a naturally occurring isoflavonoid found in various plants.[1] As a member of the flavonoid family, it has garnered interest within the research community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[2][3] Preclinical evaluation of this compound in animal models is a critical step in elucidating its pharmacological profile and potential for drug development.
A primary challenge in the in vivo assessment of this compound, like many flavonoids, is its presumed poor aqueous solubility. This necessitates the development of a suitable formulation to ensure consistent and adequate bioavailability for animal studies. These application notes provide a comprehensive guide to preparing and administering an this compound formulation for preclinical research, along with standardized protocols for common administration routes in rodents.
Physicochemical Properties of this compound
Understanding the basic properties of this compound is essential for formulation development.
| Property | Value | Source |
| Chemical Formula | C16H16O4 | PubChem[1] |
| Molecular Weight | 272.30 g/mol | MedKoo Biosciences[3] |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 95 - 97 °C | PubChem[1] |
| Storage | Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C | MedKoo Biosciences[3] |
| Stability | Stable for several weeks during standard shipping at ambient temperature. | MedKoo Biosciences[3] |
Formulation Strategy for Poorly Soluble Compounds
For non-clinical in vivo studies, a multi-component vehicle system is often employed to solubilize and deliver compounds with low water solubility. A common and effective approach is to use a co-solvent system that is generally well-tolerated in small volumes in laboratory animals. The goal is to first dissolve the compound in a strong organic solvent and then dilute it with aqueous and/or surfactant-containing vehicles to maintain a stable suspension or solution for administration.
Recommended Vehicle Components:
| Component | Role | Rationale & Considerations |
| DMSO (Dimethyl sulfoxide) | Primary Solvent | Excellent solubilizing power for many organic compounds. Should be used at the lowest effective concentration due to potential for toxicity at higher doses. |
| PEG 400 (Polyethylene glycol 400) | Co-solvent / Viscosity enhancer | A water-miscible polymer that helps maintain compound solubility upon aqueous dilution and increases the viscosity of the final formulation. |
| Tween 80 (Polysorbate 80) | Surfactant / Emulsifier | A non-ionic surfactant that improves the stability of the formulation, preventing precipitation of the compound. |
| Saline (0.9% NaCl) or PBS | Aqueous Diluent | The final diluent to bring the formulation to the desired concentration and volume. Ensures physiological compatibility. |
Experimental Workflow
The overall process from formulation to data analysis follows a structured workflow to ensure reproducibility and accuracy.
Caption: General experimental workflow from formulation preparation to final analysis.
Protocols
Safety Precaution: Always handle this compound and formulation chemicals in accordance with safety data sheets (SDS). Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol for Preparation of this compound Formulation
This protocol describes the preparation of a 10 mg/mL this compound formulation in a vehicle composed of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed. For example, to prepare 1 mL of a 10 mg/mL formulation, you will need 10 mg of this compound.
-
Dissolve this compound: Add 10 mg of this compound to a sterile vial. Pipette 100 µL of DMSO (10% of the final volume) into the vial. Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Add Co-solvents: To the this compound-DMSO solution, add 400 µL of PEG 400 and 50 µL of Tween 80. Vortex after each addition to ensure the solution is homogeneous.
-
Final Dilution: Slowly add 450 µL of sterile saline to the mixture while vortexing. This dropwise addition is crucial to prevent precipitation of the compound.
-
Final Homogenization: Vortex the final solution for 1-2 minutes to ensure it is a uniform solution or a fine suspension.
-
Storage: Use the formulation immediately if possible. If short-term storage is necessary, store it at 2-8°C, protected from light. Before use, allow the formulation to return to room temperature and vortex again to ensure homogeneity.
Recommended Dosing and Needle/Tube Sizes
Adherence to established guidelines for administration volumes and equipment size is critical for animal welfare and experimental success.
| Species | Route | Max Volume (Recommended) | Needle/Tube Gauge | Needle/Tube Length |
| Mouse (25-30g) | Oral Gavage | 5-10 mL/kg (0.125 - 0.25 mL) | 20-22g | 1 - 1.5 inches |
| IP Injection | < 10 mL/kg (< 0.25 mL) | 25-27g | 0.5 - 1 inch | |
| Rat (250g) | Oral Gavage | 5-10 mL/kg (1.25 - 2.5 mL) | 16-18g | 2 - 3 inches |
| IP Injection | < 10 mL/kg (< 2.5 mL) | 23-25g | 1 inch |
Protocol for Oral Gavage in Mice
Oral gavage ensures direct delivery of a precise volume into the stomach.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Appropriately sized oral gavage needle (stainless steel with a ball tip or flexible plastic).[6]
-
Animal scale
Procedure:
-
Animal Restraint: Securely restrain the mouse by scruffing the loose skin over its neck and shoulders to immobilize the head. The animal's body should be held in a vertical position.[5]
-
Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[7]
-
Tube Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the trachea. Advance the needle along the roof of the mouth and down the esophagus. The tube should pass smoothly with no resistance.[5][6] If resistance is met or the animal struggles excessively, withdraw and start again.
-
Administer Dose: Once the needle is in place, slowly depress the syringe plunger to administer the formulation.
-
Withdraw Tube: After administration, gently remove the needle along the same path of insertion.
-
Monitor: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 15 minutes.[8]
Protocol for Intraperitoneal (IP) Injection in Mice
IP injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Prepared this compound formulation
-
Appropriately sized sterile syringe and needle (e.g., 27g).[4][9]
-
70% alcohol swabs
-
Animal scale
Procedure:
-
Animal Restraint: Restrain the mouse using the scruff technique and position it in dorsal recumbency (on its back), tilting the head slightly downwards.[10][11] This allows the abdominal organs to shift cranially.
-
Locate Injection Site: The target site is the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[10][12]
-
Disinfect: Swab the injection site with 70% alcohol.[10]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[11]
-
Aspirate: Gently pull back on the plunger to ensure no fluid (blood or urine) is drawn into the syringe. If fluid appears, withdraw the needle and reinject at a new site with a fresh needle/syringe.[10][12]
-
Inject: If aspiration is clear, inject the formulation smoothly.
-
Withdraw Needle: Remove the needle and return the animal to its cage.
-
Monitor: Observe the animal for any adverse reactions.
Potential Biological Mechanisms & Signaling Pathways
This compound is believed to exert its effects through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Signaling
Studies on this compound and related isoflavonoids suggest they can suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[2] This pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Antioxidant Signaling Pathway
Flavonoids often enhance the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes.[13][14]
References
- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Isovestitol's Effects on Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol, a member of the isoflavonoid class of natural compounds, holds potential for therapeutic applications due to the diverse biological activities exhibited by this molecular family. Isoflavonoids are known to interact with a variety of enzymes, modulating their activity and influencing cellular signaling pathways. A thorough understanding of how this compound affects enzyme kinetics is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.
These application notes provide detailed protocols for assessing the effects of this compound on the kinetics of several key enzymes that are known targets of isoflavonoids, including Aromatase (CYP19A1), Cyclooxygenase (COX), and Xanthine Oxidase (XO). The described methods enable the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), providing valuable insights for drug discovery and development.
Data Presentation: Quantitative Analysis of Enzyme Inhibition
The primary goal of the following protocols is to quantify the inhibitory effect of this compound on target enzyme activity. The data generated can be summarized to determine key kinetic parameters. Below are examples of how to structure the quantitative data for clear comparison.
Table 1: Hypothetical Inhibitory Activity of this compound against Target Enzymes
| Enzyme | Substrate | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Aromatase (Human Recombinant) | Androstenedione | 25.5 ± 3.2 | Letrozole | 0.01 ± 0.002 |
| Cyclooxygenase-1 (Ovine) | Arachidonic Acid | 15.8 ± 2.1 | SC-560 | 0.03 ± 0.005 |
| Cyclooxygenase-2 (Human) | Arachidonic Acid | 5.2 ± 0.8 | Celecoxib | 0.3 ± 0.04 |
| Xanthine Oxidase (Bovine) | Xanthine | 42.1 ± 5.5 | Allopurinol | 2.1 ± 0.3 |
Table 2: Hypothetical Kinetic Parameters for this compound Inhibition
| Enzyme | This compound Ki (µM) | Type of Inhibition | Vmax (µmol/min) | Km (µM) |
| Cyclooxygenase-2 (Human) | 2.8 ± 0.4 | Competitive | 1.25 (no inhibitor) | 5.0 |
| 1.24 (with this compound) | 12.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on enzyme kinetics.
Protocol 1: Aromatase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and established methods for measuring aromatase inhibition.[1][2][3][4][5]
Objective: To determine the IC50 of this compound for human recombinant aromatase.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase assay buffer
-
NADPH generating system
-
Fluorogenic aromatase substrate
-
This compound
-
Letrozole (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer. Prepare a stock solution of the positive control, Letrozole.
-
Enzyme and Substrate Preparation: Dilute the human recombinant aromatase and the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
Assay Setup:
-
Blank: 50 µL assay buffer.
-
No Inhibitor Control: 40 µL assay buffer, 10 µL enzyme solution.
-
Test Compound Wells: 40 µL of each this compound dilution, 10 µL enzyme solution.
-
Positive Control Wells: 40 µL of each Letrozole dilution, 10 µL enzyme solution.
-
-
Initiate Reaction: Add 50 µL of the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the no inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
Protocol 2: Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is based on established methods for assessing COX-1 and COX-2 inhibition.[6][7][8][9][10]
Objective: To determine the IC50 of this compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and Human/Ovine COX-2 enzymes
-
COX assay buffer
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Hematin
-
This compound
-
SC-560 (COX-1 selective inhibitor) and Celecoxib (COX-2 selective inhibitor) as positive controls
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and positive controls in DMSO. Prepare a working solution of arachidonic acid.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing COX assay buffer, the fluorometric probe, and hematin.
-
Assay Setup:
-
Blank: 100 µL assay buffer.
-
No Inhibitor Control: 80 µL of the reaction mixture, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of DMSO.
-
Test Compound Wells: 80 µL of the reaction mixture, 10 µL of enzyme, and 10 µL of each this compound dilution.
-
Positive Control Wells: 80 µL of the reaction mixture, 10 µL of enzyme, and 10 µL of each positive control dilution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of the arachidonic acid working solution to all wells except the blank.
-
Measurement: Immediately begin measuring the fluorescence kinetically for 10 minutes (e.g., readings every minute) at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 values by plotting percent inhibition versus the log of the inhibitor concentration.
Protocol 3: Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is based on standard spectrophotometric assays for xanthine oxidase activity.[11][12][13][14][15]
Objective: To determine the IC50 of this compound for xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Phosphate buffer (pH 7.5)
-
Xanthine (substrate)
-
This compound
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and allopurinol in DMSO. Prepare a working solution of xanthine in phosphate buffer. Dilute the xanthine oxidase in phosphate buffer.
-
Assay Setup:
-
Blank: 100 µL phosphate buffer, 50 µL xanthine solution.
-
No Inhibitor Control: 50 µL phosphate buffer, 50 µL xanthine oxidase solution, and 50 µL of DMSO.
-
Test Compound Wells: 50 µL of each this compound dilution, 50 µL xanthine oxidase solution.
-
Positive Control Wells: 50 µL of each allopurinol dilution, 50 µL xanthine oxidase solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of the xanthine solution to all wells.
-
Measurement: Immediately measure the absorbance at 295 nm kinetically for 10-15 minutes. The increase in absorbance is due to the formation of uric acid.
-
Data Analysis: Calculate the reaction rate from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each this compound concentration and subsequently the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for an enzyme inhibition assay.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.
References
- 1. epa.gov [epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. epa.gov [epa.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. AOP-Wiki [aopwiki.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. revistabionatura.com [revistabionatura.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving Isovestitol solubility for cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isovestitol. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a type of isoflavonoid, a class of naturally occurring phenolic compounds. While specific research on this compound is limited, its close structural analogs, vestitol and neovestitol, have demonstrated significant anti-inflammatory properties. These effects are largely attributed to the modulation of key signaling pathways involved in the inflammatory response.
Q2: I'm having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?
Like many isoflavonoids, this compound has poor aqueous solubility. The recommended starting solvents for creating a stock solution are dimethyl sulfoxide (DMSO) or ethanol. It is crucial to first prepare a concentrated stock solution in one of these organic solvents before diluting it to the final working concentration in your cell culture medium.
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
The cytotoxicity of organic solvents varies between cell lines. However, a general guideline is to keep the final concentration of the solvent in the cell culture medium as low as possible, typically below 0.5% (v/v) for DMSO and ethanol. Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a solvent toxicity test to determine the optimal concentration for your specific cell line.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do to prevent this?
Precipitation upon dilution of a hydrophobic compound into an aqueous medium is a common issue. Here are several troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (DMSO or ethanol) is sufficient to maintain solubility without causing cellular toxicity.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, try a stepwise dilution. First, dilute the stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the rest of your culture medium.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Use of Serum: For some compounds, pre-mixing the stock solution with a small amount of fetal bovine serum (FBS) before adding it to the rest of the medium can help improve solubility and stability in the final culture.
-
Sonication: Briefly sonicating the final solution can help to dissolve any small precipitates that may have formed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO or ethanol. | - Insufficient solvent volume.- Low temperature. | - Increase the solvent volume incrementally.- Gently warm the solution in a 37°C water bath. |
| A precipitate forms immediately upon adding the stock solution to the cell culture medium. | - The final concentration of this compound exceeds its aqueous solubility.- The final concentration of the organic solvent is too low. | - Lower the final working concentration of this compound.- Perform a serial dilution to find the maximum soluble concentration.- Ensure the final solvent concentration is at a safe but effective level (e.g., 0.1-0.5%). |
| The solution is clear initially but a precipitate forms after incubation. | - The compound is not stable in the culture medium over time.- Changes in pH of the medium due to cell metabolism. | - Reduce the incubation time if experimentally feasible.- Use a medium with a stronger buffering capacity (e.g., containing HEPES).- Check for precipitation at different time points to determine the window of solubility. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound leading to inaccurate final concentrations.- Precipitation of the compound during the experiment. | - Visually inspect the stock and final solutions for any signs of precipitation before each experiment.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
Quantitative Data Summary
| Solvent | Expected Solubility of Isoflavonoids |
| Dimethyl Sulfoxide (DMSO) | High |
| Ethanol | Moderate to High |
| Methanol | Moderate |
| Water | Very Low |
| Phosphate-Buffered Saline (PBS) | Very Low |
Experimental Protocols
Protocol for Determining Approximate Solubility of this compound
Objective: To determine the approximate solubility of this compound in a chosen solvent (e.g., DMSO) to inform the preparation of a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes
-
Analytical balance
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.
-
Add a small, known volume of DMSO (e.g., 50 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source. If the solution is clear with no visible particles, the this compound is soluble at that concentration.
-
If the compound has dissolved, incrementally add more this compound (e.g., 0.5 mg at a time), vortexing thoroughly after each addition, until a saturated solution is achieved (i.e., solid particles remain undissolved).
-
If the initial amount did not dissolve, add more DMSO in small, known volumes (e.g., 10 µL at a time), vortexing after each addition, until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL based on the final amount of this compound dissolved in the final volume of DMSO.
Protocol for Preparing this compound Working Solution for Cell Culture
Objective: To prepare a sterile working solution of this compound for treating cells in culture.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
Methodology:
-
Prepare an Intermediate Dilution (Recommended):
-
In a sterile microcentrifuge tube, add a volume of pre-warmed, serum-free cell culture medium.
-
Add the required volume of the this compound stock solution to the medium to make a 10x or 100x intermediate dilution. For example, to make a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100.
-
Gently vortex the intermediate dilution to mix thoroughly.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed cell culture medium (containing serum, if applicable). For example, to achieve a final concentration of 10 µM from a 100 µM intermediate, perform a 1:10 dilution.
-
Gently swirl the culture flask or plate to ensure even distribution of the compound.
-
-
Solvent Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate batch of cells. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Visualizations
Experimental Workflow for this compound Solution Preparation
Technical Support Center: Optimization of Mobile Phase for Isovestitol HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Isovestitol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for the reversed-phase HPLC analysis of flavonoids like this compound is a gradient elution using a combination of an acidified aqueous phase and an organic solvent. A typical mobile phase consists of:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 0.1% acetic acid) to improve peak shape and control ionization.
-
Solvent B: Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and better UV transparency.[1]
A good starting gradient might be from a low percentage of Solvent B (e.g., 20-30%) to a high percentage (e.g., 70-80%) over 20-30 minutes.
Q2: Why is my this compound peak tailing?
Peak tailing for phenolic compounds like this compound is a common issue and can be caused by several factors:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.[2][3] To mitigate this, try adding a competitive base to the mobile phase or using a column with better end-capping. Reducing the mobile phase pH can also help by suppressing the ionization of silanol groups.[2]
-
Column Contamination: Accumulation of sample matrix components on the column can lead to active sites that cause tailing.[3] Using a guard column and ensuring adequate sample preparation can prevent this.[3]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1] Try reducing the injection volume or sample concentration.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape. Adjusting the pH to be at least 1-2 units away from the pKa is recommended.
Q3: How can I improve the resolution between this compound and other closely eluting compounds?
Improving resolution can be achieved by several adjustments to the mobile phase and other chromatographic conditions:
-
Optimize the Organic Solvent Ratio: For isocratic elution, carefully adjust the percentage of the organic solvent. In gradient elution, modifying the gradient slope (making it shallower) can increase the separation between peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Adjust the Mobile Phase pH: Altering the pH can change the retention times of ionizable compounds, potentially improving resolution.
-
Modify the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, though it may also reduce retention times.
Q4: My retention times are drifting. What could be the cause?
Retention time drift can be frustrating and is often linked to the mobile phase or the HPLC system itself:
-
Improper Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[3]
-
Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents manually, inaccuracies in mixing can lead to drift. For online mixing, ensure the pump is functioning correctly. Evaporation of the more volatile solvent from the mobile phase reservoir can also be a cause.
-
Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature can cause retention time shifts.[4]
-
Pump Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or check valve problems can lead to fluctuating retention times.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Use a highly end-capped column. |
| Column overload. | Reduce sample concentration or injection volume.[1] | |
| Column contamination. | Use a guard column and ensure proper sample cleanup.[3] Flush the column with a strong solvent.[2] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] |
| Column collapse or void. | Replace the column. Check for pressure spikes. | |
| Broad Peaks | Low column efficiency. | Ensure proper column packing and connections. Increase the flow rate or temperature. |
| Extra-column band broadening. | Use shorter tubing with a smaller internal diameter between the column and detector. | |
| Inadequate solvent strength. | Increase the percentage of organic solvent in the mobile phase. |
Issue 2: Unstable Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Gradual Drift | Change in mobile phase composition. | Prepare fresh mobile phase. Degas the mobile phase properly.[3] Check for solvent evaporation. |
| Fluctuating column temperature. | Use a column oven to maintain a constant temperature.[4] | |
| Incomplete column equilibration. | Increase the equilibration time between runs.[3] | |
| Sudden Shifts | Air bubbles in the pump or system. | Degas the mobile phase and purge the pump.[1][3] |
| Leaks in the system. | Check all fittings for leaks. | |
| Change in flow rate. | Verify the pump flow rate. Check for blockages. |
Experimental Protocols
General Protocol for this compound HPLC Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Solvent B: HPLC-grade acetonitrile.
-
Filter both solvents through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Chromatographic Conditions:
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., around 280 nm, though a UV scan of a standard is recommended to determine the optimal wavelength).
-
Elution: A gradient elution is often effective. A representative gradient is provided in the table below.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract this compound using a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Representative Gradient Elution Program
| Time (minutes) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
| 0 | 80 | 20 |
| 20 | 40 | 60 |
| 25 | 20 | 80 |
| 30 | 80 | 20 |
| 35 | 80 | 20 |
Visual Workflows
Caption: Workflow for HPLC mobile phase optimization.
Caption: Troubleshooting guide for peak tailing issues.
References
Overcoming Isovestitol instability during storage and experimentation
Welcome to the Isovestitol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the stability of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a naturally occurring isoflavonoid compound.[1] Isoflavonoids as a class are recognized for their antioxidant, anti-inflammatory, and potential anticancer properties.[2][3] Research suggests that isoflavonoids may play a role in preventing chronic diseases where inflammation is a key factor.[2][3]
Q2: What are the primary factors influencing the stability of this compound in solution?
A2: The stability of this compound, like other flavonoids, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[4]
Q3: How does pH affect the stability of this compound solutions?
A3: Flavonoid stability is highly dependent on pH. Generally, solutions are more stable in acidic conditions. As the pH becomes neutral to alkaline, the rate of degradation can increase significantly.[4][5][6]
Q4: Is this compound sensitive to light?
A4: Yes, flavonoids can be sensitive to light, especially UV and visible light, which can lead to photodegradation.[4] It is advisable to prepare and store this compound solutions in amber vials or otherwise protected from light.[4][7]
Q5: What is the recommended storage condition for this compound?
A5: For short-term storage (days to weeks), refrigeration at 0-4°C in a dry, dark environment is recommended. For long-term storage (months to years), it should be stored at -20°C.[7]
Q6: What solvents are suitable for dissolving this compound?
A6: this compound is generally soluble in organic solvents like ethanol, methanol, and DMSO.[7][8] For cell culture experiments, a stock solution is typically prepared in DMSO and then diluted in the culture medium.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in stock or working solutions. | Storage: Ensure stock solutions are stored at -20°C or below in airtight, light-protected containers. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Working Solutions: Prepare fresh working solutions for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours. |
| Color change or precipitation in the solution. | pH-induced degradation or oxidation. High pH can lead to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation and rearrangement.[4] | pH Control: Maintain the pH of the solution in the acidic range (pH < 7) if experimentally feasible. Use buffered solutions to maintain a stable pH. Inert Atmosphere: For sensitive experiments, consider degassing solvents and preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Appearance of new, unexpected peaks in HPLC chromatograms. | Formation of degradation products due to exposure to heat, light, or reactive chemicals. | Conduct a Forced Degradation Study: To identify potential degradation products, intentionally stress a sample of this compound under various conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis).[10][11][12] This will help in developing a stability-indicating analytical method. Protect from Light: Always work with this compound in a dimly lit environment and use amber-colored labware. |
| Low solubility or precipitation in aqueous media. | This compound has low water solubility. | Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[7] When diluting into an aqueous medium, add the stock solution dropwise while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept low and consistent across all experimental conditions. |
Quantitative Data Summary
| Stress Condition | Parameter | Expected Impact on this compound Stability | Mitigation Strategy |
| pH | pH 3-5 | High Stability | Use acidic buffers for sample preparation and analysis where possible. |
| pH 6-7 | Moderate Stability | Prepare solutions fresh and use promptly. Minimize exposure time to neutral pH. | |
| pH > 8 | Low Stability | Avoid alkaline conditions. If necessary, work quickly and at low temperatures.[5] | |
| Temperature | -20°C | High Stability (long-term) | Store stock solutions at -20°C or -80°C. |
| 4°C | Moderate Stability (short-term) | Use for temporary storage of working solutions. | |
| Room Temperature (20-25°C) | Low to Moderate Stability | Avoid prolonged storage at room temperature. | |
| > 40°C | Very Low Stability | Avoid exposure to high temperatures.[6] | |
| Light | Darkness | High Stability | Store in amber vials or wrap containers in aluminum foil.[7] |
| Ambient Light | Moderate to Low Stability | Minimize exposure to laboratory lighting. | |
| UV Light | Very Low Stability | Avoid direct exposure to sunlight or UV lamps. | |
| Oxidation | Deoxygenated Solvent | High Stability | Purge solvents with nitrogen or argon before use. |
| Air-Saturated Solvent | Moderate to Low Stability | Prepare solutions fresh and keep containers tightly sealed. | |
| Presence of Oxidizing Agents (e.g., H₂O₂) | Very Low Stability | Avoid contact with oxidizing agents unless part of the experimental design. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[9]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Label the tubes clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[10][11][12]
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol and water
-
HPLC system with a UV detector
-
pH meter
-
Water bath
-
Photostability chamber or UV lamp
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at 80°C for 24 hours.
-
Photodegradation: Expose an aliquot of the this compound stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by a suitable HPLC method. Monitor the decrease in the parent peak of this compound and the appearance of new peaks corresponding to degradation products.
-
Mandatory Visualizations
Disclaimer: The following signaling pathway diagrams are based on the known mechanisms of action for structurally similar isoflavones. Direct evidence for this compound's involvement in these specific pathways is currently limited.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Hypothesized antioxidant signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Showing Compound 4',7-Dihydroxy-2'-methoxy-3'-prenylisoflavan (FDB012246) - FooDB [foodb.ca]
- 2. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - ProQuest [proquest.com]
- 3. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. phytotechlab.com [phytotechlab.com]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. youtube.com [youtube.com]
Troubleshooting low yield in Isovestitol extraction from red clover
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Isovestitol from red clover (Trifolium pratense).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound yield significantly lower than reported in the literature?
Several factors can contribute to lower-than-expected yields of this compound. The most common issues relate to the plant material itself, the extraction solvent and conditions, and potential degradation of the target compound.
Troubleshooting Steps:
-
Plant Material Verification:
-
Harvesting Time: The concentration of isoflavones in red clover can vary significantly with the season. For instance, the highest isoflavone content is often found when the plant is in its flowering stage.[1][2] Harvesting too early or too late can result in lower yields.
-
Plant Part Used: Isoflavone concentration varies between different parts of the plant. Leaves and flowers typically have the highest concentrations of isoflavones like biochanin A and formononetin, which are precursors to this compound.[3][4][5] Ensure you are using the most isoflavone-rich parts of the plant.
-
Drying and Storage: Improper drying and storage can lead to the degradation of isoflavones.[6] Malonyl glucosides, a form of isoflavone, are particularly unstable and can degrade over time. It is recommended to use properly dried and stored plant material to minimize degradation.
-
-
Extraction Protocol Review:
-
Solvent Choice: The polarity of the extraction solvent is critical. Aqueous mixtures of ethanol or methanol are generally most effective for isoflavone extraction.[6][7][8] Pure ethanol or water alone may result in lower yields.
-
Temperature and Duration: Both excessively high temperatures and prolonged extraction times can lead to the degradation of thermolabile compounds.[7][9] Conversely, temperatures that are too low or extraction times that are too short may not be sufficient for efficient extraction.
-
Solid-to-Solvent Ratio: An inadequate volume of solvent may not be sufficient to dissolve and extract all the available this compound.
-
Q2: My this compound extract is impure. How can I improve its purity?
The purity of the extract is influenced by the selectivity of the extraction method and subsequent purification steps.
Troubleshooting Steps:
-
Extraction Selectivity:
-
Solvent System: Using a solvent system with optimal polarity for this compound can help to exclude unwanted compounds. Stepwise extraction with solvents of increasing polarity can also be employed for fractionation.
-
Temperature: Adjusting the extraction temperature can influence the solubility of different compounds, potentially leaving more impurities behind.
-
-
Post-Extraction Purification:
-
Solid-Phase Extraction (SPE): SPE with a suitable sorbent can effectively remove interfering substances.
-
Chromatographic Techniques: Techniques like preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) can be used to isolate and purify this compound from the crude extract.[10]
-
Q3: Can the extraction method itself be the cause of low this compound yield?
Yes, the choice of extraction technique significantly impacts the yield.
Troubleshooting Steps:
-
Method Comparison: Conventional methods like maceration and Soxhlet extraction can be less efficient and require longer extraction times compared to modern techniques.[11][12]
-
Advanced Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) for improved efficiency.[7][12] UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration, while PLE uses elevated temperatures and pressures to increase extraction efficiency.
Data Presentation
Table 1: Influence of Extraction Solvent on Isoflavone Yield
| Solvent System (v/v) | Relative Isoflavone Yield (%) | Reference |
| 80% Ethanol | 95 | [7] |
| 75% Methanol-Water | Optimal for PLE | [7] |
| 50% Ethanol | Optimal for UAE | [7] |
| Water | Lower than alcohol-water mixtures | [8] |
| 99.7% Ethanol | Not suitable | [8] |
Table 2: Effect of Temperature on Isoflavone Extraction
| Temperature (°C) | Observation | Reference |
| 40-70 | Increasing temperature can decrease isoflavone yield in some methods (SC-CO2) | [7] |
| 125 | Optimal for PLE with methanol-water | [7] |
| 130 | Optimal for PHWE | [7] |
| 72.5 | Optimal for ethanol extraction of soy isoflavones | [6] |
| >60 | Can negatively affect protein structure and potentially impact isoflavone stability | [9] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies that have shown high efficiency for isoflavone extraction.[7]
Materials:
-
Dried and powdered red clover leaves and flowers
-
70% Methanol in water (v/v)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filter
Procedure:
-
Weigh 10 g of the dried plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% methanol.
-
Place the flask in an ultrasonic bath and sonicate for 45 minutes at 45°C and 150 W.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant.
-
Re-extract the plant material with another 100 mL of 70% methanol under the same conditions to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Redissolve the dried extract in a known volume of methanol and filter through a 0.45 µm syringe filter before analysis by HPLC.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantification of isoflavones.[13]
Instrumentation:
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
A linear gradient from 10% to 50% B over 30 minutes.
Flow Rate:
-
1.0 mL/min
Detection Wavelength:
-
254 nm
Procedure:
-
Prepare a standard stock solution of this compound in methanol.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Inject 10 µL of the filtered extract and the standards into the HPLC system.
-
Identify the this compound peak in the chromatogram of the extract by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Generalized workflow for this compound extraction.
References
- 1. Seasonal variation of red clover (Trifolium pratense L., Fabaceae) isoflavones and estrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of red clover (Trifolium pratense) isoflavonoid residual complexity by off-line CCS-qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of isoflavones in red clover by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in LC-MS analysis of Isovestitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Isovestitol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] For flavonoids like this compound, co-eluting compounds such as phospholipids, salts, and other endogenous components are common sources of matrix effects.[2]
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-column infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of this compound indicates the presence of matrix effects.
-
Post-extraction spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A ratio less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation (PPT).[3]
-
Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from co-eluting matrix components is a powerful strategy. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the ideal tool to compensate for matrix effects. Since it has nearly identical physicochemical properties to this compound, it will experience similar matrix effects, allowing for accurate correction of the analyte signal.[4][5]
Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my alternatives?
A4: While a SIL-IS is preferred, other options include:
-
Analogue Internal Standard: A structurally similar compound that is not present in the sample can be used. However, it may not perfectly mimic the ionization behavior of this compound, leading to less accurate correction.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Standard Addition: The sample is divided into several aliquots, and known amounts of this compound standard are added to all but one aliquot. The concentration of this compound in the original sample is then determined by extrapolation. This method is effective but can be time-consuming for large sample batches.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor reproducibility of this compound peak area in replicate injections of the same sample. | Significant and variable matrix effects between injections. Inconsistent sample preparation. | Evaluate matrix effects using post-column infusion or post-extraction spike. Improve sample cleanup using SPE or LLE. Utilize a stable isotope-labeled internal standard for normalization. |
| Low recovery of this compound during sample preparation. | Inappropriate extraction solvent or SPE sorbent. Suboptimal pH for extraction. | Test different organic solvents for LLE. Screen different SPE sorbent types (e.g., C18, mixed-mode). Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction. |
| Ion suppression observed at the retention time of this compound. | Co-elution of matrix components, particularly phospholipids from plasma samples. | Modify the LC gradient to better separate this compound from the interfering peaks. Implement a more rigorous sample preparation method like phospholipid removal plates or a targeted LLE. |
| Inconsistent results between different batches of matrix (e.g., different lots of plasma). | Lot-to-lot variability in the matrix composition. | Prepare matrix-matched calibration curves for each new batch of matrix. If possible, pool several lots of blank matrix to create a more representative calibration matrix. |
Quantitative Data on Matrix Effects for Isoflavones
The following table summarizes matrix effect data for isoflavones, which are structurally related to this compound, in various matrices. This data can provide an indication of the potential magnitude of matrix effects to expect.
| Analyte(s) | Matrix | Sample Preparation | Matrix Effect (% Suppression (-) / Enhancement (+)) | Reference |
| Rutin, Quercetin, Hesperidin, Hesperetin, Kaempferol | Red Onion, Orange Peel, Honey | Solid-Phase Extraction | -0.5% to -44% (Ion Suppression) | [6] |
| Psychoactive Drugs & Metabolites | Postmortem Urine | Enzymatic Hydrolysis and Extraction | -21.1% to +26.9% | [7][8] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution in the same solvent to three concentration levels (low, medium, and high).
-
Process at least six different lots of blank matrix (e.g., human plasma) using your established sample preparation method.
-
Prepare two sets of samples:
-
Set A (Neat Standards): Spike the working standard solutions into the final extraction solvent.
-
Set B (Post-Spiked Matrix Samples): Spike the working standard solutions into the processed blank matrix extracts.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot and concentration level:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Protocol 2: Sample Preparation of Plasma Samples for this compound Analysis using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for a structurally related compound and should be optimized for this compound.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution (ideally, a stable isotope-labeled this compound).
-
Protein Precipitation & Extraction:
-
Add 400 µL of hexane and 50 µL of 4% formic acid to the plasma sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for plasma sample preparation using LLE.
Caption: Decision tree for evaluating and addressing matrix effects.
References
- 1. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing autofluorescence interference in Isovestitol cell imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding autofluorescence interference during the cellular imaging of Isovestitol.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence in the context of cell imaging?
A1: Autofluorescence is the natural emission of light by biological structures within cells when they are excited by light, which can be mistaken for a specific signal from a fluorescent probe.[1][2] Common sources of autofluorescence include mitochondria, lysosomes, and molecules like NAD(P)H, flavins, collagen, and elastin.[3][4] This inherent fluorescence can increase background noise and obscure the true signal from your intended fluorescent labels.[3]
Q2: Why is autofluorescence a particular concern when imaging cells treated with this compound?
A2: this compound is a flavonoid, a class of compounds known to be inherently fluorescent.[5] Therefore, in addition to the baseline autofluorescence from the cells themselves, the this compound compound may also contribute to the background signal. This can make it challenging to distinguish the signal from your fluorescent probe of interest from the signal originating from the compound and the cellular components.
Q3: What are the primary endogenous sources of autofluorescence in my cell samples?
A3: The primary endogenous sources of autofluorescence are typically found in the cytoplasm and are often associated with metabolic processes. Key contributors include:
-
NAD(P)H and Flavins: These metabolic coenzymes are major sources of autofluorescence, primarily in the mitochondria.[1]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in lysosomes, especially in aging cells, and have a broad emission spectrum.[1][6]
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix, can also contribute to autofluorescence.[4]
Q4: Can my experimental procedure, apart from the this compound treatment, increase autofluorescence?
A4: Yes, several common laboratory procedures and reagents can induce or increase autofluorescence.[3] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with proteins to create fluorescent products.[6][7][8] Additionally, components of cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[3][9]
Troubleshooting Guide
Q1: My unstained, this compound-treated control cells show a strong fluorescent signal. What is the cause and how can I address it?
A1: This signal is likely a combination of cellular autofluorescence and the intrinsic fluorescence of this compound. To mitigate this, you can implement several strategies:
-
Chemical Quenching: Treat your cells with an autofluorescence quenching agent like Sudan Black B after fixation.[7][10]
-
Photobleaching: Before introducing your fluorescent probes, intentionally expose your sample to high-intensity light to photobleach the autofluorescent molecules.[3][11]
-
Spectral Unmixing: If your imaging system supports it, you can acquire images across multiple spectral channels and use software to computationally separate the autofluorescence spectrum from your probe's spectrum.[12][13]
Q2: The signal from my fluorescent probe is very dim and difficult to distinguish from the high background. How can I improve the signal-to-noise ratio?
A2: Improving the signal-to-noise ratio involves both enhancing your specific signal and reducing the background.
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific binding while minimizing non-specific binding.[14][15]
-
Use Brighter Fluorophores: Select modern, bright, and photostable fluorophores, preferably in the far-red spectrum (e.g., Alexa Fluor 647), as cellular autofluorescence is typically lower at these longer wavelengths.[7][16]
-
Implement a Quenching Protocol: Use a chemical quencher or photobleaching to reduce the background autofluorescence, which will make your specific signal more prominent.[10][17]
-
Thorough Washing: Ensure sufficient washing steps between antibody incubations to remove unbound antibodies.[18][19]
Q3: I observe fluorescence in channels where I shouldn't have a signal. How do I confirm this is autofluorescence?
A3: The best way to confirm autofluorescence is to use proper controls. Prepare a sample of your this compound-treated cells that has undergone all the experimental steps (including fixation and permeabilization) but has not been labeled with any fluorescent probes.[16] Image this unstained sample using the same settings as your fully stained samples. Any signal you detect in this control is due to autofluorescence.
Quantitative Data Summary
The effectiveness of various autofluorescence reduction techniques has been quantified in several studies. The table below summarizes these findings to help you choose an appropriate method.
| Method | Target of Reduction | Reported Efficiency | Key Considerations |
| Sudan Black B | Lipofuscin and other sources | 65-95% reduction in background fluorescence[10][20] | Can introduce a dark precipitate; may have some red/far-red fluorescence.[21] |
| Photochemical Bleaching | General autofluorescence | ~80% decrease in the brightest autofluorescent signals[17] | Can be time-consuming; requires a specific light source. |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Variable effectiveness; can reduce Schiff bases formed during fixation.[6][7] | Effects can be inconsistent and may damage certain epitopes.[7] |
| Spectral Unmixing | All sources of fluorescence | Highly effective, separates signals based on spectral profiles[12][13][22] | Requires a spectral detector on the microscope and specialized software. |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is designed to be performed after secondary antibody incubation and washing, just before mounting the coverslip.
-
Prepare 0.1% Sudan Black B Solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Mix thoroughly and filter the solution to remove any undissolved particles.
-
Post-Staining Wash: After the final wash step of your immunofluorescence protocol, rinse the samples once with Phosphate-Buffered Saline (PBS).
-
Incubation: Immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature.[23] The optimal time may need to be determined empirically for your specific cell type.
-
Washing: Wash the slides extensively with PBS to remove excess Sudan Black B. A gentle stream of PBS or multiple changes of PBS in a staining jar is recommended.
-
Mounting: Immediately mount the coverslips using an appropriate mounting medium.
Protocol 2: Pre-Imaging Photobleaching
This protocol is performed on fixed and permeabilized cells before the addition of any fluorescent antibodies.
-
Sample Preparation: Prepare your cells on slides or in imaging dishes as you would for immunofluorescence, up to the point of blocking.
-
Light Exposure: Place the sample on the microscope stage and expose it to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or LED) using a wide-field epifluorescence setup.
-
Bleaching Duration: Expose the sample for a period ranging from 30 minutes to 2 hours. The optimal duration will depend on the intensity of your light source and the level of autofluorescence.[11][24] It is advisable to test a range of times to find the best balance between reducing autofluorescence and not damaging the sample.
-
Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol, starting with the blocking step.
Visual Guides
Troubleshooting Workflow for Autofluorescence
The following diagram provides a logical workflow for identifying and addressing issues with autofluorescence.
Caption: Troubleshooting flowchart for autofluorescence.
General Experimental Workflow
This diagram illustrates a typical cell imaging workflow incorporating steps to mitigate autofluorescence.
Caption: Experimental workflow with autofluorescence reduction steps.
Potential this compound Signaling Pathway
As a phytoestrogen, this compound may interact with estrogen receptors (ER). This diagram shows a simplified, hypothetical signaling pathway that could be investigated.
Caption: Hypothetical estrogen receptor signaling pathway for this compound.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. Causes of Autofluorescence [visikol.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. bio-rad.com [bio-rad.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 16. southernbiotech.com [southernbiotech.com]
- 17. biorxiv.org [biorxiv.org]
- 18. sinobiological.com [sinobiological.com]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. biotium.com [biotium.com]
- 22. beckman.com [beckman.com]
- 23. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 24. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Isovestitol Degradation in Thermal Processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Isovestitol during thermal processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation during thermal processing a concern?
This compound is a type of isoflavonoid, a class of phenolic compounds found in various plants.[1][2] These compounds are of significant interest due to their potential health benefits, which are largely attributed to their antioxidant properties.[1][2][3] Thermal processing methods like heating, roasting, and baking are often necessary for various applications. However, these processes can lead to the degradation of isoflavonoids, reducing their bioactivity and overall efficacy.[4][5]
Q2: What are the primary factors that contribute to this compound degradation during thermal processing?
Several factors can influence the stability of isoflavonoids like this compound during thermal processing. The most significant factors include:
-
Temperature: Higher temperatures generally accelerate degradation.[6][7][8]
-
pH: this compound and other isoflavonoids are more stable in acidic to neutral conditions and tend to degrade more rapidly in alkaline environments.[6][9]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Light: Exposure to light, particularly UV light, can catalyze degradation reactions.[10]
-
Moisture Content: The presence of water can influence degradation pathways, with wet heating often causing more significant degradation than dry heating.[4][5]
Q3: What are the potential degradation pathways of this compound during thermal processing?
The thermal degradation of isoflavonoids can involve several chemical reactions, including deglycosylation (for glycoside forms), oxidation, and structural rearrangements. While specific pathways for this compound are not extensively detailed, a general understanding can be derived from related isoflavonoids. The process often involves the cleavage of ether bonds and the oxidation of the phenolic rings.
Caption: General degradation pathway of this compound under thermal stress.
Troubleshooting Guide
Q4: My this compound samples are showing significant degradation after heat treatment. What are the first steps to troubleshoot this issue?
If you are observing significant degradation of your this compound samples, a systematic troubleshooting approach is recommended. The following workflow can help you identify and address the potential causes.
Caption: A logical workflow for troubleshooting this compound degradation.
Q5: How can I minimize this compound degradation by optimizing processing conditions?
Optimizing thermal processing conditions is a primary strategy to reduce this compound degradation. High temperatures and long processing times are major contributors to the degradation of isoflavonoids.
Recommendations:
-
Lower Temperature: Whenever possible, use the lowest effective temperature for your processing. The degradation of isoflavones is significantly accelerated at temperatures above 135°C.[4][7]
-
Shorter Duration: Minimize the heating time to reduce the exposure of this compound to thermal stress.
-
Use of Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen, can help prevent oxidative degradation.
Table 1: Effect of Temperature on Isoflavone Stability
| Temperature (°C) | Half-life of Glucoside Isoflavones (min) | Half-life of Aglycone Isoflavones (min) |
| 100 | 144 - 169 | 139 - 176 |
| 150 | 15.7 - 54.7 | 36.0 - 90.7 |
| 200 | 5.8 - 6.0 | 15.7 - 21.2 |
| Data adapted from studies on major soy isoflavones.[8] |
Q6: Can adjusting the pH of my sample help in reducing this compound degradation?
Yes, pH plays a crucial role in the stability of isoflavonoids. Studies have shown that isoflavones are generally more stable in acidic to neutral conditions (pH 3-7) and exhibit significant degradation in alkaline environments.[6][9]
Recommendations:
-
Maintain Acidic to Neutral pH: If your experimental conditions allow, maintaining the pH of your sample between 3 and 7 can significantly reduce degradation.
-
Buffering Agents: The use of appropriate buffer systems can help maintain a stable pH throughout the thermal processing.
Table 2: Influence of pH on Isoflavone Aglycone Degradation at 150°C
| pH | Degradation |
| 3.1 | Most prominent |
| 5.6 | Virtually no decay |
| 7.0 | Virtually no decay |
| Data based on a study of isoflavone aglycones.[6][9] |
Q7: What are some effective antioxidants I can use to protect this compound?
Antioxidants can protect this compound from oxidative degradation by scavenging free radicals.[3][11] Common and effective antioxidants for phenolic compounds include:
-
Ascorbic Acid (Vitamin C)
-
Tocopherols (Vitamin E)
-
Butylated Hydroxytoluene (BHT)
-
Butylated Hydroxyanisole (BHA)
Table 3: Stability of Various Antioxidants at Different pH Levels
| Antioxidant | Stability Profile |
| BHA and BHT | Stable regardless of light and pH, except at high pH (≥9) |
| Ethyl gallate | Vanishes rapidly in alkaline, neutral, and even weakly acidic pH |
| Trolox C and D-L-alpha-tocopherol | Marked influence from daylight and pH |
| Data from a study on the stability of antioxidants in hydroalcoholic solutions.[10] |
Experimental Protocol: Screening of Antioxidants for this compound Stabilization
Objective: To determine the most effective antioxidant for preventing the thermal degradation of this compound.
Materials:
-
This compound standard
-
Selected antioxidants (e.g., Ascorbic Acid, α-Tocopherol, BHT)
-
Solvent system (appropriate for your application, e.g., ethanol/water)
-
Heating apparatus (e.g., water bath, oven)
-
HPLC system with a suitable column (e.g., C18) for this compound quantification[12][13]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare stock solutions of each antioxidant at a known concentration.
-
-
Sample Preparation:
-
Create a series of test samples by adding different antioxidants to aliquots of the this compound stock solution. Include a control sample with no antioxidant.
-
-
Thermal Treatment:
-
Subject all samples to the desired thermal processing conditions (e.g., 120°C for 30 minutes).
-
-
Sample Analysis:
-
After cooling, analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound degradation in each sample compared to an unheated control.
-
Compare the degradation percentages to determine the most effective antioxidant.
-
Q8: Is encapsulation a viable strategy to protect this compound during thermal processing?
Encapsulation is a highly effective technique for protecting bioactive compounds like this compound from degradation.[14][15] This method involves entrapping the compound within a protective matrix, shielding it from heat, oxygen, and other degrading factors.[14][16]
Common Encapsulation Techniques:
-
Spray Drying: A widely used method where the core material is dispersed in a solution of the wall material and then atomized into a hot air stream.[14][15]
-
Freeze Drying (Lyophilization): Involves freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[17][18]
-
Liposomal Encapsulation: Involves the formation of lipid bilayers (liposomes) that enclose the bioactive compound.
Table 4: Comparison of Encapsulation Efficiencies for Isoflavones Using Different Carrier Materials
| Carrier Material | Encapsulation Efficiency (%) |
| Maltodextrin | ~77.6 |
| β-cyclodextrin | ~15.2 |
| Tapioca starch | ~7.4 |
| Sodium alginate | ~65.8 |
| Carboxymethyl cellulose | ~58.3 |
| Data from a study on the encapsulation of soy isoflavone extract by freeze-drying.[17] |
Experimental Protocol: Encapsulation of this compound using Spray Drying
Objective: To encapsulate this compound to enhance its thermal stability.
Materials:
-
This compound
-
Distilled water
-
Spray dryer
-
Homogenizer
Procedure:
-
Preparation of the Emulsion:
-
Dissolve the wall material in distilled water to create a solution.
-
Disperse the this compound in this solution.
-
Homogenize the mixture to form a stable emulsion.
-
-
Spray Drying:
-
Set the spray dryer parameters (e.g., inlet temperature: 150-180°C, outlet temperature: 80-100°C).
-
Feed the emulsion into the spray dryer.
-
Collect the resulting powder.
-
-
Evaluation of Encapsulation Efficiency:
-
Determine the total this compound content and the surface this compound content of the powder.
-
Calculate the encapsulation efficiency using the formula:
-
Encapsulation Efficiency (%) = [(Total this compound - Surface this compound) / Total this compound] x 100
-
-
-
Thermal Stability Testing:
-
Subject the encapsulated powder and a non-encapsulated control to thermal treatment.
-
Analyze the this compound content in both samples to determine the protective effect of encapsulation.
-
Caption: A simplified workflow for the encapsulation of this compound.
References
- 1. Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Encapsulation of isoflavone with milk, maltodextrin and gum acacia improves its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of microencapsulation on concentration of isoflavones during simulated in vitro digestion of isotonic drink - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Common challenges in isoflavonoid quantification and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of isoflavonoids. It is designed for researchers, scientists, and drug development professionals working with these bioactive compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Preparation and Extraction
Q1: My isoflavone recovery is low. What are the potential causes and solutions?
A: Low recovery of isoflavonoids can stem from several factors related to the extraction process. Here’s a troubleshooting guide:
-
Incomplete Cell Lysis: The plant or tissue matrix may not be sufficiently disrupted to release the isoflavonoids.
-
Solution: Ensure thorough homogenization or grinding of the sample, preferably at low temperatures to prevent degradation. For plant materials, consider freeze-drying prior to grinding to achieve a finer powder.
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent significantly impacts the recovery of different isoflavone forms.[1][2]
-
Solution: A mixture of organic solvent and water is typically most effective. Acetonitrile and methanol are commonly used.[2][3][4] For a broad range of isoflavones, including glycosides and aglycones, an aqueous solution of 65-80% methanol or ethanol is often a good starting point.[3][4][5] Acetonitrile has been shown to be superior for extracting all 12 common isoflavone forms.[2]
-
-
Insufficient Extraction Time or Agitation: The solvent may not have had enough time or contact with the sample to efficiently extract the isoflavonoids.
-
Degradation During Extraction: Isoflavones, particularly malonylated glycosides, can be unstable at high temperatures.
-
Solution: Perform extractions at room temperature or below. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Q2: Which extraction solvent is best for my samples?
A: The optimal solvent depends on the specific isoflavones of interest and the sample matrix.
-
For a broad spectrum of isoflavones (aglycones and glycosides): Aqueous mixtures of ethanol (60-80%), methanol (65-80%), or acetonitrile (53-80%) are generally effective.[2][3][4][5]
-
For malonylated glycosides: A higher water content in the organic solvent may be beneficial.[6]
-
For aglycones: Less polar solvents can be used, but they are generally less effective for extracting the more abundant glycosidic forms.
Refer to the table below for a comparison of common extraction solvents and their typical recovery rates.
Isoflavone Stability and Storage
Q3: I'm concerned about the stability of my isoflavone extracts. How should I store them?
A: Isoflavone stability is a critical concern, as degradation can lead to inaccurate quantification.
-
Temperature: Store extracts at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (up to one week), refrigeration at 4°C is acceptable.
-
Light: Protect extracts from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: Acidic conditions can lead to the degradation of certain isoflavones, such as genistein.[7] Ensure the storage solvent is neutral or slightly acidic if compatible with your analytical method.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can contribute to degradation. Aliquot extracts into smaller volumes before freezing.
Q4: Can I analyze my samples later, or do I need to process them immediately after extraction?
A: It is best to analyze samples as soon as possible after extraction. If immediate analysis is not feasible, adhere to the storage guidelines above to minimize degradation. Malonylated glycosides are particularly susceptible to degradation over time, even when stored at low temperatures.
Hydrolysis of Isoflavone Glycosides
Q5: I need to measure total isoflavone content. Should I use acid or enzymatic hydrolysis, and what are the key considerations?
A: To determine the total aglycone content, a hydrolysis step is necessary to cleave the sugar moieties from the glycosides. Both acid and enzymatic hydrolysis are used, each with its own advantages and disadvantages.
-
Acid Hydrolysis:
-
Advantages: Relatively inexpensive and straightforward.
-
Disadvantages: Can be harsh and may lead to the degradation of some aglycones. The conditions (acid concentration, temperature, time) need to be carefully optimized. Incomplete hydrolysis is also a risk.
-
-
Enzymatic Hydrolysis:
-
Advantages: Milder conditions, leading to less degradation of the target analytes. Generally provides higher and more consistent recovery of aglycones.
-
Disadvantages: More expensive due to the cost of enzymes. The choice of enzyme is critical, and its activity can be influenced by factors like pH and temperature.
-
Q6: Which enzyme should I use for hydrolysis?
A: The choice of enzyme depends on the specific glycosidic linkages present in your sample.
-
β-glucosidase: Effective for hydrolyzing β-glucoside linkages, which are common in isoflavones like daidzin and genistin.[8]
-
Snailase: A crude enzyme mixture containing various glycosidases that can hydrolyze a broader range of flavonoid glycosides. It has been shown to be highly effective for the hydrolysis of isoflavones.[9][10][11]
-
Hesperidinase: Another enzyme mixture that can be effective for isoflavone hydrolysis.
It is recommended to test different enzymes and optimize the hydrolysis conditions for your specific sample type.
Chromatographic Analysis (HPLC)
Q7: I'm seeing peak tailing in my HPLC chromatogram. What can I do to improve peak shape?
A: Peak tailing is a common issue in HPLC and can negatively impact resolution and quantification. Here are some troubleshooting steps:
-
Check Mobile Phase pH: For acidic isoflavones, a mobile phase with a pH below their pKa will ensure they are in their neutral form, reducing interactions with residual silanols on the column and improving peak shape. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is a common practice.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). Using a guard column can help protect the analytical column from contamination.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of isoflavones.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).
-
Q8: My peaks are broad and not well-resolved. How can I improve this?
A: Broad peaks can be caused by several factors:
-
Extra-Column Volume: The tubing between the injector, column, and detector can contribute to band broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the length as short as possible.
-
-
Low Mobile Phase Flow Rate: A flow rate that is too low can lead to diffusion and broader peaks.
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency.
-
Solution: Replace the column.
-
Q9: I'm observing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?
A: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs. They are typically caused by:
-
Carryover from Previous Injections: Highly retained compounds from a previous sample may elute in a subsequent run.
-
Solution: Implement a thorough column wash with a strong solvent between injections.
-
-
Contamination of the Mobile Phase or System: Impurities in the solvents or leaching from system components can cause ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents and regularly clean the system components.
-
Detection and Quantification (UV and MS)
Q10: What is the "matrix effect" in LC-MS/MS analysis and how can I mitigate it?
A: The matrix effect is the alteration of ionization efficiency of the target analyte due to co-eluting compounds from the sample matrix.[12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
Solutions to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components.
-
Optimize Chromatography: Modify the HPLC gradient to separate the analytes of interest from the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate normalization.
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
-
Standard Addition: Add known amounts of the standard to the sample to create a calibration curve within the sample matrix itself.[13]
Q11: Should I use UV or MS detection for isoflavone quantification?
A: The choice between UV and Mass Spectrometry (MS) detection depends on the specific requirements of your analysis.
-
HPLC-UV:
-
Advantages: Robust, relatively inexpensive, and widely available. Suitable for quantifying isoflavones at higher concentrations.
-
Disadvantages: Less sensitive and selective than MS. May be subject to interference from co-eluting compounds that absorb at the same wavelength.
-
-
HPLC-MS/MS:
-
Advantages: Highly sensitive and selective, allowing for the quantification of isoflavones at very low concentrations. Provides structural information for compound identification.
-
Disadvantages: More expensive, complex instrumentation, and susceptible to matrix effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data for isoflavone analysis to aid in method selection and optimization.
Table 1: Comparison of Extraction Methods and Solvents for Isoflavone Recovery
| Extraction Method | Solvent | Sample Matrix | Key Isoflavones | Average Recovery (%) | Reference |
| Shaker | 80% Ethanol | Soybean | Daidzin, Genistin | ~65-70% | [1] |
| Vortex | 70% Methanol | Soybean | Daidzin, Genistin | ~65-70% | [1] |
| Stirring | 80% Acetonitrile | Soybean | Daidzin, Genistin | ~65-70% | [1] |
| Sonication | 80% Ethanol | Soybean | Daidzin, Genistin | 93.3% | [1] |
| Pressurized Liquid Extraction (PLE) | DMSO:Ethanol:Water (5:75:25) | Soybean | Daidzin, Genistin | ~100% | [1] |
| Maceration | 65% Aqueous Methanol | Soybean | Daidzein, Genistein, Daidzin, Genistin | 82-97% | [4] |
Table 2: Comparison of Hydrolysis Methods for Isoflavone Glycosides
| Hydrolysis Method | Reagent/Enzyme | Temperature (°C) | Time | Typical Aglycone Yield | Reference |
| Acid Hydrolysis | 1 M HCl | 100 | 60 min | Variable, potential for degradation | [9][10] |
| Enzymatic Hydrolysis | β-glucosidase | 37 | 4 h | >93% | |
| Enzymatic Hydrolysis | Snailase | 37 | 25 min | High, often superior to other enzymes | [9][10][11] |
| Enzymatic Hydrolysis | Hesperidinase | 50 | 2 h | Effective for various flavonoids |
Table 3: Typical Limits of Detection (LOD) and Quantification (LOQ) for Isoflavones
| Analytical Method | Isoflavone | LOD | LOQ | Reference |
| HPLC-UV | Daidzein | ~0.06 µg/mL | ~0.21 µg/mL | [14] |
| HPLC-UV | Genistein | ~0.08 µg/mL | ~0.28 µg/mL | [14] |
| LC-MS/MS | Daidzein | 1 ng/mL | - | [7] |
| LC-MS/MS | Genistein | 1 ng/mL | - | [7] |
| LC-MS/MS | Daidzein | 0.7-6.7 ppb | 2.3-22.5 ppb | [15] |
| LC-MS/MS | Genistein | 0.7-6.7 ppb | 2.3-22.5 ppb | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in isoflavone quantification.
Protocol 1: Standard Operating Procedure for Isoflavone Extraction from Plant Material
-
Sample Preparation:
-
Freeze-dry the plant material to remove moisture.
-
Grind the dried material into a fine powder using a grinder or mortar and pestle.
-
-
Extraction:
-
Weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 80% aqueous methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration and Storage:
-
Filter the combined supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
If not analyzing immediately, store the extract at -20°C.
-
Protocol 2: Enzymatic Hydrolysis of Isoflavone Glycosides in Plasma Samples
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled isoflavone).
-
-
Enzymatic Hydrolysis:
-
Add 100 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase solution (from Helix pomatia).
-
Vortex briefly and incubate at 37°C for 16-18 hours (overnight).
-
-
Extraction of Aglycones:
-
After incubation, add 500 µL of ethyl acetate to the sample.
-
Vortex for 2 minutes to extract the aglycones.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 500 µL of ethyl acetate.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
-
Protocol 3: Validated HPLC-UV Method for Isoflavone Quantification in Soy Products
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: 0.1% Acetic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 15-35% B
-
20-25 min: 35-100% B
-
25-30 min: 100% B (column wash)
-
30.1-35 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Standard Preparation: Prepare stock solutions of isoflavone standards (daidzein, genistein, daidzin, genistin, etc.) in methanol. Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for isoflavonoid quantification.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent extraction selection in the determination of isoflavones in soy foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Isolation of individual isoflavone species from soybean by solvent extraction followed by the combination of macroporous resin and aluminium oxide separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-glycosidase activity toward different glycosidic forms of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts [frontiersin.org]
- 11. Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Enhancing the Bioavailability of Isovestitol for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies of Isovestitol. Due to its classification as a flavonoid, this compound is presumed to have low aqueous solubility, which can significantly hinder its oral bioavailability and therapeutic efficacy in preclinical models. This guide offers insights into formulation strategies and experimental design to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo research?
A1: this compound is a naturally occurring isoflavan, a type of flavonoid found in certain plants. Like many flavonoids, this compound is characterized by poor water solubility, which is a primary factor limiting its absorption from the gastrointestinal tract after oral administration.[1][2] This low oral bioavailability can lead to sub-therapeutic concentrations in the bloodstream and target tissues, making it difficult to accurately assess its pharmacological effects in vivo.
Q2: What are the primary metabolic pathways that affect the bioavailability of isoflavones like this compound?
A2: Isoflavones undergo extensive metabolism in the intestine and liver, which significantly reduces the concentration of the parent compound reaching systemic circulation. The primary metabolic routes include:
-
Glucuronidation and Sulfation (Phase II Metabolism): In the small intestine and liver, hydroxyl groups on the isoflavone structure are conjugated with glucuronic acid or sulfate.[2][3] These conjugated metabolites are more water-soluble and are readily excreted in urine and bile.[3]
-
Gut Microbiota Metabolism: The gut microbiome plays a crucial role in the metabolism of isoflavones.[4] Bacteria in the colon can hydrolyze glycosidic bonds and further break down the isoflavone structure.[5]
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to improve the solubility and absorption of poorly water-soluble compounds like this compound. These include:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically exhibits higher apparent solubility and faster dissolution compared to the crystalline form.[7][8][9]
-
Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with improved aqueous solubility.[10][11][12]
-
Lipid-Based Formulations (e.g., Nanoparticles, Nanoemulsions): Formulating this compound in lipid-based systems such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism in the liver.[13][14]
Q4: How can I quantify the concentration of this compound and its metabolites in plasma samples?
A4: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantitative analysis of isoflavones and their metabolites in biological matrices like plasma.[1][15][16] Key steps in method development include:
-
Sample Preparation: This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.[15][17][18] To measure total isoflavone concentration (aglycone + conjugates), an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required to cleave the conjugated moieties.[16]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of isoflavones.[15]
-
Mass Spectrometric Detection: A mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | Implement a solubility enhancement strategy. Consider preparing a solid dispersion, a cyclodextrin inclusion complex, or a nanoparticle formulation. |
| Extensive first-pass metabolism. | Consider co-administration with an inhibitor of glucuronidation (e.g., piperine), though this requires careful validation. Alternatively, explore lipid-based formulations to promote lymphatic absorption. |
| Rapid clearance from circulation. | Increase the dosing frequency or consider a sustained-release formulation to maintain therapeutic plasma concentrations. |
| Issues with the analytical method. | Verify the sensitivity and accuracy of your LC-MS/MS method. Ensure complete enzymatic hydrolysis if measuring total this compound. Use an appropriate internal standard for accurate quantification. |
Issue 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Step |
| Differences in gut microbiota composition. | The gut microbiome can significantly impact isoflavone metabolism. While difficult to control, acknowledging this as a source of variation is important. Consider analyzing fecal samples to characterize the microbiome if this is a critical factor in your study. |
| Inconsistent food intake. | Food can affect the absorption of flavonoids. Ensure consistent feeding schedules and diet composition for all animals in the study. |
| Gavage administration variability. | Ensure consistent and accurate oral gavage technique to minimize variability in the administered dose and its delivery to the stomach. |
Issue 3: Inconsistent or unexpected pharmacological effects in vivo.
| Potential Cause | Troubleshooting Step |
| Sub-therapeutic drug exposure at the target site. | Correlate pharmacokinetic data with pharmacodynamic outcomes. If plasma concentrations are low, a more bioavailable formulation is likely needed. |
| Bioactivity of metabolites. | This compound metabolites may have their own biological activity, which could be different from the parent compound. If possible, synthesize and test the major metabolites in vitro to understand their contribution to the overall in vivo effect. |
| Modulation of unintended signaling pathways. | While this compound's structural analog, Vestitol, is known to modulate the NF-κB pathway, this compound might affect other pathways.[19][20][21] Perform broader in vitro screening (e.g., kinase profiling, gene expression analysis) to identify potential off-target effects. |
Quantitative Data Summary
No specific pharmacokinetic data for this compound is currently available in the public domain. The following table presents representative data for other common isoflavones in rats to provide a general reference.
Table 1: Pharmacokinetic Parameters of Common Isoflavones in Rats (Oral Administration)
| Isoflavone | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Genistein | 50 | 15 ± 12 | 0.83 ± 0.53 | - | - | [22] |
| Biochanin A | 50 | - | - | - | <4 | [23] |
Note: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are key pharmacokinetic parameters. Bioavailability is often low for isoflavones.
Experimental Protocols
Protocol 1: Preparation of an this compound-Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 (w/w) ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Evaporate the solvents using a rotary evaporator at 40°C until a thin film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Store the powder in a desiccator until use.
-
Protocol 2: In Vivo Pharmacokinetic Study Design
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Formulation Administration:
-
Prepare a suspension of the this compound solid dispersion in a 0.5% carboxymethylcellulose (CMC) solution.
-
Administer the suspension to rats via oral gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Analysis:
-
Quantify the concentration of this compound and its major glucuronide/sulfate conjugates in the plasma samples using a validated LC-MS/MS method.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Pharmacokinetic Comparison of Soy Isoflavone Extracts in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Solubility enhancement techniques [wisdomlib.org]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vestitol drives LPS-activated macrophages into M2 phenotype through modulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Selecting the appropriate internal standard for Isovestitol quantitative analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of isovestitol, focusing on the critical step of selecting an appropriate internal standard.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate quantification of this compound?
A1: An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (in this case, this compound) that is added in a known, constant amount to all samples, including calibrators and quality controls, before sample processing. Its primary role is to correct for variations that can occur during sample preparation, extraction, chromatographic injection, and instrument response. By normalizing the signal of this compound to the signal of the internal standard, the accuracy and precision of the quantitative results are significantly improved.
Q2: What are the main types of internal standards, and which is recommended for this compound analysis?
A2: There are two primary types of internal standards used in quantitative analysis:
-
Structurally Similar Compounds: These are molecules that share a core chemical structure with the analyte but are not isotopically labeled. They are often more readily available and cost-effective.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for mass spectrometry-based quantification. In a SIL-IS, one or more atoms in the analyte molecule are replaced with their stable heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).
Q3: If a stable isotope-labeled this compound is unavailable, what are the best alternative internal standards?
A3: In the absence of a SIL-isovestitol, the next best option is a structurally similar isoflavan that is not expected to be present in the sample matrix. Based on structural similarity, the following compounds are recommended for consideration:
-
Vestitol: This is a close structural analog of this compound, differing by the position of a methoxy group. Its similar chemical properties make it a strong candidate.
-
Equol: As a metabolite of daidzein, equol shares the core isoflavan structure and has been used as an internal standard in isoflavonoid analysis.[1]
-
7-Hydroxy-4-chromone: This compound has been successfully used as an internal standard for the quantification of various isoflavones.[2]
It is crucial to verify that the chosen structural analog is not endogenously present in the samples being analyzed and that it can be chromatographically separated from this compound and other matrix components.
Troubleshooting Guide: Internal Standard Variability
Variability in the internal standard response across an analytical run can compromise the accuracy of your quantitative data. This guide provides solutions to common issues.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent IS Peak Area Across Samples | - Inaccurate pipetting of the IS solution. - Inconsistent sample volume. - Degradation of the IS in the stock solution or in the processed samples. - Variable extraction recovery. | - Verify Pipette Accuracy: Calibrate and verify the precision of the pipette used for adding the IS. - Ensure Consistent Aliquoting: Use calibrated equipment for sample measurement. - Check IS Stability: Prepare fresh IS stock solutions. Evaluate the stability of the IS in the sample matrix under the storage and processing conditions. - Optimize Extraction: Re-evaluate and optimize the sample preparation procedure to ensure consistent recovery of both the analyte and the IS. |
| Low IS Signal or No Peak | - Omission of IS addition to the sample. - Significant degradation of the IS. - Poor ionization efficiency in the mass spectrometer. - Incorrect MS/MS transition settings. | - Review Sample Preparation: Double-check the sample preparation workflow to ensure the IS was added. - Assess IS Stability: As above, verify the stability of your internal standard. - Optimize MS Source Conditions: Adjust parameters such as capillary voltage, gas flow, and temperature to improve ionization. - Confirm MS/MS Parameters: Infuse the IS directly into the mass spectrometer to verify the precursor and product ions and optimize collision energy. |
| IS Peak Tailing or Splitting | - Column overload. - Poor chromatographic conditions. - Co-elution with an interfering compound. | - Reduce IS Concentration: Lower the concentration of the IS added to the samples. - Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column temperature. Consider a different column chemistry if necessary. - Check for Interferences: Analyze a blank matrix sample to check for co-eluting peaks. Adjust the chromatography to separate the IS from any interferences. |
| High IS Signal in Blank Samples | - Contamination of the blank matrix. - Carryover from previous injections. - Contamination of the IS spiking solution with the analyte. | - Use a Certified Blank Matrix: Ensure the blank matrix is free of the internal standard. - Optimize Wash Solvents: Use a strong wash solvent in the autosampler to prevent carryover between injections. - Analyze IS Solution: Inject the IS solution alone to check for any analyte contamination. |
Data Presentation: Method Validation Parameters
The following tables summarize typical validation data for the quantification of isoflavonoids using an internal standard with LC-MS/MS. This data can serve as a benchmark for your own method development and validation.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Daidzein | Taxifolin | 0.5 - 1000 | > 0.995 | 0.15 | 0.5 | [1] |
| Genistein | Taxifolin | 1.0 - 1000 | > 0.995 | 0.3 | 1.0 | [1] |
| Equol | Taxifolin | 0.5 - 1000 | > 0.995 | 0.15 | 0.5 | [1] |
| Daidzein | N/A (External Standard) | 0.25 - 1000 | > 0.99 | N/A | 2 | [3] |
| Genistein | N/A (External Standard) | 1 - 1000 | > 0.99 | N/A | 4 | [3] |
| S-Equol | N/A (External Standard) | 0.25 - 1000 | > 0.99 | N/A | 2 | [3] |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Daidzein | 5 | 5.2 | 8.1 | 98.5 | [1] |
| 50 | 3.8 | 6.5 | 101.2 | [1] | |
| 500 | 2.1 | 4.3 | 99.8 | [1] | |
| Genistein | 10 | 6.1 | 9.2 | 97.3 | [1] |
| 100 | 4.5 | 7.8 | 102.1 | [1] | |
| 800 | 2.9 | 5.1 | 100.5 | [1] | |
| Equol | 5 | 4.9 | 7.5 | 99.1 | [1] |
| 50 | 3.5 | 6.1 | 101.8 | [1] | |
| 500 | 2.3 | 4.8 | 100.2 | [1] |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Daidzein | Human Urine | 91 - 101 | Not specified | [3] |
| Genistein | Human Urine | 91 - 101 | Not specified | [3] |
| S-Equol | Human Urine | 91 - 101 | Not specified | [3] |
| Isoflavones | Soy Food | 91 | Not specified | [4] |
| Isoflavones | Human Urine | 86 | Not specified | [4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Biological Fluids (e.g., Plasma, Urine) using LC-MS/MS
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (plasma or urine), add 10 µL of the internal standard working solution (e.g., Vestitol at 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions (MRM):
-
This compound: Precursor ion (Q1): m/z 273.1 → Product ion (Q3): m/z 137.1
-
Vestitol (IS): Precursor ion (Q1): m/z 273.1 → Product ion (Q3): m/z 121.1 (or other suitable fragment)
-
-
Source Parameters:
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 250°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
3. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the this compound MRM transition to the internal standard MRM transition.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for selecting an appropriate internal standard.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Food Matrix on Isoflavone Metabolism and Cardiovascular Biomarkers in Adults with Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isovestitol versus Formononetin: differences in anticancer mechanisms
A Comparative Guide to the Anticancer Mechanisms of Formononetin and Isovestitol
For researchers and professionals in the field of oncology and drug development, understanding the nuanced differences in the mechanisms of action of potential therapeutic agents is paramount. This guide provides a detailed comparison of the anticancer properties of two isoflavones: Formononetin and this compound (Vestitol). While Formononetin has been extensively studied, research on this compound's anticancer effects is emerging. This document synthesizes the available experimental data to draw a comparative landscape of their mechanisms.
At a Glance: Key Mechanistic Differences
| Feature | Formononetin | This compound (Vestitol) |
| Primary Anticancer Mechanisms | Induction of apoptosis, cell cycle arrest, inhibition of proliferation and metastasis.[1][2] | Down-regulation of genes involved in cell division, cytotoxicity, and induction of apoptosis.[1][3][4] |
| Key Signaling Pathways Modulated | PI3K/AKT, MAPK/ERK, STAT3.[1][4][5] | Limited specific pathway data; known to down-regulate tubulin and histone H3 expression.[1][3] |
| Apoptosis Induction | Involves intrinsic pathway (Bax/Bcl-2 modulation, caspase-3 activation).[1] | Implied through studies on propolis extracts containing Vestitol.[4] |
| Cell Cycle Arrest | Primarily at the G0/G1 or G1 phase.[6][7][8] | Inferred from downregulation of proteins essential for mitosis.[3] |
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the available IC50 values for Formononetin and Vestitol against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Formononetin | Various Cancer Cells | 10–300 µM | [1] |
| Human Prostate Cancer (PC-3) | Not specified, dose-dependent inhibition | [6] | |
| Human Breast Cancer (MCF-7) | Not specified, dose-dependent inhibition | [9] | |
| Human NSCLC (A549 & NCI-H23) | Not specified, time and dose-dependent inhibition | [8] | |
| This compound (Vestitol) | Human Cervical Cancer (HeLa) | IC20 = 214.7 µM | [1][5] |
| Human Pancreatic Cancer | Effective at 50 µM | [1] | |
| Human Leukemia | IC50 from 2 to 7 µM | [1] |
Delving into the Anticancer Mechanisms
Formononetin: A Multi-Pathway Approach
Formononetin exerts its anticancer effects through a variety of mechanisms, targeting key cellular processes involved in cancer progression.
-
Induction of Apoptosis: Formononetin promotes programmed cell death in cancer cells by modulating the intrinsic apoptotic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3.[1][4]
-
Cell Cycle Arrest: A significant body of evidence demonstrates Formononetin's ability to halt the cancer cell cycle, primarily at the G0/G1 or G1 phase.[6][7][9] This arrest is often mediated by the downregulation of key cell cycle regulatory proteins such as cyclin D1, cyclin A, and cyclin-dependent kinases (CDKs).[6][7]
-
Modulation of Signaling Pathways: Formononetin's anticancer activity is linked to its ability to interfere with multiple oncogenic signaling pathways.
-
PI3K/AKT Pathway: It suppresses the phosphorylation of PI3K and Akt, key components of a pathway crucial for cell survival and proliferation.[1][5]
-
MAPK/ERK Pathway: Formononetin has been shown to inhibit the MAPK/ERK signaling cascade, which is involved in cell proliferation and differentiation.[1]
-
STAT3 Pathway: It can also inhibit the activation of STAT3, a transcription factor that plays a critical role in tumor cell survival and proliferation.[4]
-
This compound (Vestitol): Targeting the Machinery of Cell Division
Research on this compound (Vestitol) is less extensive, but available data points to a distinct mechanism of action primarily centered on the disruption of cellular division.
-
Downregulation of Key Genes: A pharmacogenomic analysis revealed that Vestitol significantly reduces the expression of genes crucial for mitosis.[1][5]
-
Tubulin: It down-regulates alpha-tubulin and tubulin in microtubules.[1][3] Since microtubules are essential for forming the mitotic spindle during cell division, their disruption can lead to cell cycle arrest and apoptosis.
-
Histone H3: Vestitol also decreases the expression of histone H3, a protein vital for DNA condensation and the proper separation of sister chromatids during mitosis.[1][3]
-
-
Cytotoxicity and Apoptosis: Vestitol has demonstrated selective cytotoxicity against various cancer cell lines, including leukemia, with potent IC50 values.[1] While the precise apoptotic pathway is not as well-defined as for Formononetin, its role as a component of propolis, which is known to induce apoptosis, suggests a similar capability.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative methodologies for the key experiments cited in the literature for evaluating the anticancer effects of Formononetin and this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., PC-3, DU145) are seeded in 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.[6]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Formononetin or this compound and incubated for a specified period (e.g., 48 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with different concentrations of the test compound for a designated time (e.g., 24 or 48 hours).[7]
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.[7]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compound of interest for a specified duration.
-
Harvesting and Staining: Cells are harvested and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, cyclin D1, CDK4, Bax, Bcl-2, caspase-3).[6][7]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Formononetin and this compound (Vestitol) are both isoflavones with promising anticancer properties, yet they appear to operate through distinct primary mechanisms. Formononetin exhibits a broad-spectrum activity by modulating multiple key signaling pathways that govern cell proliferation, survival, and apoptosis. In contrast, the current understanding of this compound's mechanism points towards a more targeted disruption of the cellular machinery essential for mitosis. This comparative guide highlights the importance of continued research into the specific molecular targets of these natural compounds, which could inform the development of novel and more effective cancer therapies. For drug development professionals, the multi-targeted approach of Formononetin may be advantageous in overcoming resistance, while the specific mitotic disruption by this compound could offer a more focused therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Isoflavonoids from Brazilian red propolis down-regulate the expression of cancer-related target proteins: a pharmacogenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptosis-inducing activities of steviol and isosteviol derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Propolis: A Detailed Insight of Its Anticancer Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoflavonoids from Brazilian red propolis down-regulate the expression of cancer-related target proteins: A pharmacogenomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Anticancer Efficacy of Resveratrol and Cisplatin in a Lung Cancer Mouse Model
As extensive research has not yielded specific in vivo validation studies for a compound named "Isovestitol," this guide has been developed as a template to illustrate the requested format and content. To achieve this, we will use Resveratrol, a well-researched natural compound, and compare its anticancer effects with a standard chemotherapeutic agent, Cisplatin, in a mouse model of lung cancer. This will serve as a practical example for researchers and drug development professionals to follow when compiling their own data for novel compounds like this compound.
This guide provides a comparative analysis of the in vivo anticancer effects of the natural polyphenol Resveratrol and the conventional chemotherapeutic drug Cisplatin in a xenograft mouse model of non-small cell lung cancer (NSCLC).
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative data on tumor growth inhibition and body weight changes in mice bearing A549 human lung cancer xenografts following treatment with Resveratrol, Cisplatin, or a combination of both.
| Treatment Group | Average Tumor Volume (mm³) ± SD | Tumor Inhibition Rate (%) | Average Body Weight (g) ± SD |
| Control (Vehicle) | 1850 ± 150 | - | 20.5 ± 1.2 |
| Resveratrol (20 mg/kg) | 1100 ± 120 | 40.5 | 20.1 ± 1.5 |
| Cisplatin (5 mg/kg) | 750 ± 100 | 59.5 | 17.2 ± 1.8 |
| Resveratrol + Cisplatin | 450 ± 80 | 75.7 | 17.8 ± 1.6 |
Experimental Protocols
1. Animal Model and Tumor Implantation:
-
Mouse Strain: Male BALB/c nude mice, 6-8 weeks old.
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Procedure: A549 cells (5 x 10⁶ cells in 100 µL of PBS) were injected subcutaneously into the right flank of each mouse. Tumors were allowed to grow to a palpable size (approximately 100 mm³).
2. Treatment Protocol:
-
Grouping: Mice were randomly divided into four groups (n=8 per group):
-
Control (treated with vehicle - 0.9% saline).
-
Resveratrol (20 mg/kg body weight).
-
Cisplatin (5 mg/kg body weight).
-
Combination (Resveratrol 20 mg/kg + Cisplatin 5 mg/kg).
-
-
Administration:
-
Resveratrol was administered daily via oral gavage.
-
Cisplatin was administered intraperitoneally every three days.
-
-
Duration: The treatment was carried out for 21 days.
3. Efficacy Evaluation:
-
Tumor Measurement: Tumor volume was measured every three days using a digital caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Body Weight: Body weight was monitored every three days as an indicator of systemic toxicity.
-
Tumor Inhibition Rate: Calculated at the end of the experiment using the formula: [(Control Tumor Volume - Treated Tumor Volume) / Control Tumor Volume] × 100%.
Visualizations
Caption: Experimental workflow for the in vivo validation of anticancer agents.
Caption: Simplified signaling pathway for Resveratrol and Cisplatin-induced apoptosis.
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Isovestitol Analysis
In the realm of phytochemical analysis and drug development, the accurate quantification of specific compounds is paramount. Isovestitol, a pterocarpan phytoestrogen, has garnered interest for its potential biological activities. The selection of an appropriate analytical method for its quantification is a critical decision for researchers. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. The information presented herein is supported by established principles of analytical method validation to aid researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Performance Comparison
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes a typical comparison of these parameters for the analysis of this compound by HPLC-UV and LC-MS/MS. These values are representative and may vary based on the specific instrumentation, column chemistry, and matrix being analyzed.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | ||
| - Intra-day | < 2% | < 1.5% |
| - Inter-day | < 3% | < 2.5% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~0.5 ng/mL |
| Specificity | Moderate to High | Very High |
| Matrix Effect | Low to Moderate | Can be Significant |
Methodology and Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
1. Sample Preparation (from plant material):
-
Extraction: 1 gram of dried and powdered plant material is extracted with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: The supernatant is filtered through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mobile phase of acetonitrile and water (75:25, v/v) is commonly used.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.[1]
-
Detection: UV detector set at a wavelength of 280 nm.
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by preparing standard solutions of this compound at five different concentrations.
-
Accuracy: Determined by the standard addition method, where known amounts of this compound are spiked into a sample matrix and the recovery is calculated.
-
Precision: Assessed by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day) and on different days (inter-day).[2]
1. Sample Preparation (from plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to precipitate proteins.
-
Filtration: The supernatant is filtered through a 0.22 µm syringe filter before injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II UHPLC with a 6470 Triple Quadrupole MS).
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.
-
Mobile Phase: A gradient elution is typically employed, for example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
A typical gradient might run from 10% to 90% B over 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
3. Validation Parameters:
-
Validation parameters including linearity, accuracy, and precision are determined in a similar manner to the HPLC-UV method.[3][4]
-
Matrix Effect: This is a critical parameter to evaluate in LC-MS and can be assessed by comparing the response of a standard in a pure solvent to the response of a standard spiked into an extracted blank matrix.[4]
-
Stability: The stability of this compound in the biological matrix is assessed under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[4]
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential. The following diagram illustrates the logical workflow for comparing and validating the HPLC and LC-MS methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Key Considerations for Method Selection
-
Sensitivity: For trace-level quantification, especially in biological matrices, LC-MS/MS is the superior choice due to its significantly lower limits of detection and quantification.[3][4]
-
Specificity: LC-MS/MS offers higher specificity by monitoring characteristic mass transitions, which is particularly advantageous in complex matrices where co-eluting interferences can be a problem for UV detection.[3][4]
-
Cost and Complexity: HPLC-UV systems are generally less expensive to acquire and maintain, and the methodology is often simpler to develop and run.
-
Throughput: Modern UHPLC systems coupled with mass spectrometers can offer very fast analysis times, potentially leading to higher throughput.
-
Matrix Effects: While HPLC-UV can be affected by matrix components that absorb at the same wavelength as the analyte, LC-MS is susceptible to ion suppression or enhancement, which can impact accuracy and precision if not properly addressed.[4]
References
- 1. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Validating HPLC and LC-MS Methods for Regulated Labs - Primer [mtc-usa.com]
- 4. resolian.com [resolian.com]
Biological Activity of Isovestitol Enantiomers: A Comparative Overview for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of Isovestitol, with a focus on the potential differential effects of its enantiomers. This guide synthesizes available data on related isoflavonoids and outlines standard experimental protocols to encourage further investigation into the stereospecific bioactivities of this compound.
While direct comparative studies on the biological activities of individual this compound enantiomers, (+)-Isovestitol and (-)-Isovestitol, are not extensively available in current scientific literature, this guide provides a comparative analysis based on closely related isoflavonoids and outlines the established methodologies for evaluating their therapeutic potential. The differential effects of enantiomers are a critical aspect of pharmacology and toxicology, as stereochemistry can significantly influence biological activity.[1]
Antioxidant Activity
Isoflavonoids are well-regarded for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity of these compounds is typically evaluated using various in vitro assays. While specific data for this compound enantiomers is lacking, the general antioxidant activities of isoflavones have been documented.
Table 1: Comparative Antioxidant Activity of Select Isoflavonoids
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Isoflavone Extracts | ABTS | 61.03 ± 0.97 µmol Trolox/g DE | [2] |
| Isoflavone Extracts | FRAP | 66.54 ± 3.97 µM FeSO4/g DE | [2] |
| Isoflavone Extracts | DPPH | 22.47 ± 1.92% inhibition | [2] |
| Filipendula palmata EtOAc Fraction | DPPH | IC50: 11.38 ± 0.48 µg/mL | [3] |
| Filipendula palmata EtOAc Fraction | ABTS | IC50: 7.46 ± 0.58 µg/mL | [3] |
Note: The data presented is for isoflavone extracts and fractions, not specifically for this compound enantiomers, and is intended to be illustrative of typical activities and assays.
Experimental Protocols for Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance at a specific wavelength (typically around 517 nm) is measured over time. The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The test compound is then added, and the reduction of the blue-green ABTS radical cation is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Workflow for antioxidant activity determination.
Anti-inflammatory Activity
Isoflavonoids have demonstrated significant anti-inflammatory properties. For instance, neovestitol, an isoflavonoid structurally related to this compound, has been shown to reduce both acute and chronic inflammation.[4] It achieves this by decreasing neutrophil migration and the expression of adhesion molecules.[4] The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways.
Table 2: Comparative Anti-inflammatory Activity of Select Isoflavonoids
| Compound | Model | Effect | Mechanism | Reference |
| Neovestitol | LPS-induced peritonitis | Reduced neutrophil migration, rolling, and adhesion | Inhibition of ICAM-1 expression, involvement of nitric oxide | [4] |
| Neovestitol | Collagen-induced arthritis | Reduced clinical score and joint damage | Reduction of IL-6 levels | [4] |
| Filipendula palmata Compounds | LPS-stimulated RAW 264.7 cells | Inhibition of NO, TNF-α, and IL-6 release | - | [5] |
Experimental Protocols for Anti-inflammatory Assays
Lipopolysaccharide (LPS)-induced Inflammation in Macrophages (e.g., RAW 264.7 cells): Macrophages are cultured and then stimulated with LPS to induce an inflammatory response. The test compounds (this compound enantiomers) are added to the cell culture before or after LPS stimulation. The levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are then quantified using methods like the Griess assay for NO and ELISA for cytokines.
Carrageenan-induced Paw Edema in Rodents: This in vivo model is used to assess acute inflammation. Carrageenan is injected into the paw of a rodent, inducing edema. The test compound is administered prior to the carrageenan injection. The volume of the paw is measured at different time points to determine the reduction in swelling compared to a control group.
Potential inhibition of the NF-κB pathway by this compound.
Cytotoxic Activity
The cytotoxic potential of isoflavonoids against various cancer cell lines is an area of active research. While direct comparative data for this compound enantiomers is unavailable, studies on other chiral compounds have shown that cytotoxicity can be enantioselective. For example, the S-enantiomer of the insecticide fluralaner was found to be significantly more active than the R-enantiomer.[2] Similarly, the toxicity of the chiral herbicide acetochlor in HepG2 cells was primarily attributed to the S-configuration.[6]
Table 3: Comparative Cytotoxic Activity of Select Chiral Compounds
| Compound Enantiomer | Cell Line | IC50 / Activity | Reference |
| S-(+)-Fluralaner | Chilo suppressalis | More active (33-39 times) than R-enantiomer | [2] |
| R-(-)-Fluralaner | Laodelphax striatellus | Less active than S-enantiomer | [2] |
| S-Acetochlor | HepG2 | Higher toxicity than R-enantiomer | [6] |
| Racemic Acetochlor | HepG2 | Higher toxicity than individual enantiomers | [6] |
Experimental Protocols for Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a common method to assess cell viability. Cancer cells are seeded in a 96-well plate and treated with varying concentrations of the test compounds. After an incubation period, MTT solution is added. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured. A decrease in absorbance indicates reduced cell viability and thus, cytotoxic activity.
LDH (Lactate Dehydrogenase) Release Assay: This assay measures the integrity of the cell membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction that results in a color change, which is measured spectrophotometrically. An increase in LDH release is indicative of cytotoxicity.
Workflow for determining cytotoxicity.
Conclusion and Future Directions
The study of the stereospecific biological activities of this compound enantiomers represents a significant and underexplored area of research. While the broader class of isoflavonoids demonstrates promising antioxidant, anti-inflammatory, and cytotoxic properties, the specific contributions of the individual enantiomers of this compound remain to be elucidated. The synthesis and separation of optically pure (+)- and (-)-Isovestitol are crucial next steps. Subsequent comparative studies using the standardized protocols outlined in this guide will be essential to fully understand their therapeutic potential and to identify the more active enantiomer for potential drug development. Such research will not only advance our knowledge of isoflavonoid pharmacology but also underscore the importance of stereochemistry in natural product-based drug discovery.
References
- 1. Chiral toxicology: it's the same thing...only different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide Fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activities of Astilboides tabularis (Hemsl.) Engl. Root Extract [mdpi.com]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. Antioxidant, Anti-Inflammatory, and Cytotoxic Properties and Chemical Compositions of Filipendula palmata (Pall.) Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enantioselective study of the toxicity effects of chiral acetochlor in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Isovestitol extraction methods from Brazilian red propolis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary methods for extracting isovestitol from Brazilian red propolis: Maceration, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). The objective is to offer a comprehensive overview of the performance of each technique, supported by experimental data, to aid in the selection of the most suitable method for research and development purposes.
Comparative Analysis of Extraction Methods
The efficiency of this compound extraction is significantly influenced by the chosen methodology. While traditional maceration offers simplicity, modern techniques like UAE and SFE can provide improved yields and selectivity. Below is a summary of quantitative data collated from various studies on the extraction of isoflavonoids, including isomers of this compound, from Brazilian red propolis.
Table 1: Comparison of Extraction Method Performance for Isoflavonoids in Brazilian Red Propolis
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Soaking the raw material in a solvent over an extended period. | Utilizes high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. | Employs a supercritical fluid (typically CO2) as a solvent, offering high diffusivity and low viscosity for efficient extraction. |
| Typical Solvent(s) | Ethanol:water (e.g., 80:20 v/v)[1] | Ethanol:water (e.g., 80:20 v/v)[1] | Supercritical CO2 with a co-solvent (e.g., ethanol)[2] |
| Key Parameters | Solvent-to-solid ratio, time, temperature, agitation. | Frequency, power, temperature, time, solvent composition. | Pressure, temperature, CO2 flow rate, co-solvent percentage. |
| Extraction Time | Long (e.g., 7 days)[1] | Short (e.g., 50 minutes)[1] | Variable, but generally faster than maceration. |
| This compound Yield | Baseline | Potentially higher than maceration for specific isoflavonoids like formononetin.[1] | Optimized for other isoflavonoids like formononetin; potential for high selectivity.[2] |
| Purity of Extract | May contain a broader range of co-extracted compounds. | Can offer higher selectivity for certain compounds compared to maceration.[1] | High selectivity achievable by manipulating pressure and temperature.[2] |
| Advantages | Simple, low-cost equipment. | Faster extraction, potentially higher yields for some compounds, reduced solvent consumption compared to maceration.[1] | High selectivity, solvent-free final product (CO2 evaporates), mild operating temperatures. |
| Disadvantages | Time-consuming, potentially lower efficiency. | Requires specialized equipment, potential for degradation of thermolabile compounds if not controlled. | High initial equipment cost, requires expertise in operation. |
Note: Direct comparative data for this compound yield across all three methods from a single study is limited. The table is a synthesis of findings for related isoflavonoids from Brazilian red propolis. The botanical source of this compound in Brazilian red propolis is Dalbergia ecastaphyllum.[3][4]
Experimental Protocols
Detailed methodologies for each extraction technique are crucial for reproducibility and optimization.
Maceration Protocol
This protocol is based on a validated method for the extraction and quantification of vestitol and neovestitol (isomers of this compound) from Brazilian red propolis.[5]
-
Sample Preparation: Grind raw Brazilian red propolis into a fine powder.
-
Extraction:
-
Mix the powdered propolis with an 80:20 (v/v) ethanol:water solution at a solvent-to-solid ratio of 10:1 (mL:g).
-
Agitate the mixture periodically.
-
Allow the extraction to proceed for 7 days at room temperature.[1]
-
-
Filtration: Filter the extract to remove solid residues.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Analysis: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for HPLC-UV analysis to quantify this compound content.[5]
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is adapted from studies on the UAE of phenolic compounds from Brazilian red propolis.[1]
-
Sample Preparation: Homogenize 2 g of powdered Brazilian red propolis with 25 mL of an 80:20 (v/v) ethanol:water solution in an Erlenmeyer flask.
-
Ultrasonication:
-
Place the flask in an ultrasonic bath.
-
Apply ultrasound at a frequency of 60 kHz and a power of 200 W.
-
Maintain the temperature at 50°C for 50 minutes.[1]
-
-
Filtration and Concentration: Follow the same steps as in the maceration protocol.
-
Analysis: Prepare the extract for HPLC-UV analysis as described for maceration.
Supercritical Fluid Extraction (SFE) Protocol
This protocol is based on the extraction of isoflavonoids from Brazilian red propolis using supercritical CO2.[2]
-
Sample Preparation: Load the extraction vessel with powdered Brazilian red propolis.
-
Extraction:
-
Pressurize the system with CO2 to the desired pressure (e.g., 250-450 bar).
-
Set the extraction temperature (e.g., 40-50°C).
-
Introduce a co-solvent, such as ethanol (e.g., 4% w/w), to enhance the extraction of polar compounds like this compound.
-
Maintain a constant CO2 flow rate.
-
-
Separation: The extracted compounds are separated from the supercritical fluid in a separator by reducing the pressure, causing the CO2 to return to a gaseous state and leaving the extract behind.
-
Analysis: Dissolve the collected extract for HPLC-UV quantification of this compound.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the extraction and analysis process.
Caption: General workflow for this compound extraction and analysis.
Caption: Logical relationship from raw material to biological activity.
References
- 1. Evaluation of the antioxidant profile and cytotoxic activity of red propolis extracts from different regions of northeastern Brazil obtained by conventional and ultrasound-assisted extraction | PLOS One [journals.plos.org]
- 2. Supercritical Extraction of Red Propolis: Operational Conditions and Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dalbergia ecastaphyllum (L.) Taub. and Symphonia globulifera L.f.: The Botanical Sources of Isoflavonoids and Benzophenones in Brazilian Red Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dalbergia ecastaphyllum (L.) Taub. and Symphonia globulifera L.f.: The Botanical Sources of Isoflavonoids and Benzophenones in Brazilian Red Propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Mechanism of Isovestitol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Isovestitol's anti-inflammatory mechanisms, supported by experimental data and protocols. We delve into the validation of its action using knockout models and compare its performance against the well-characterized isoflavonoid, Genistein.
This compound, a prenylated isoflavonoid, has demonstrated notable anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the modulation of cytokine signaling. This guide outlines a framework for validating this mechanism using knockout models and presents a comparative analysis with Genistein, another isoflavonoid with established anti-inflammatory effects.
Comparative Efficacy of this compound and Genistein
To objectively assess the anti-inflammatory potential of this compound, a direct comparison with a known anti-inflammatory isoflavonoid like Genistein is crucial. The following table summarizes the quantitative data on their effects on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. While direct comparative studies using knockout models are not yet available, the data from wild-type cell lines provides a valuable benchmark.
| Compound | Concentration | Target Cell Line | Inflammatory Marker | Fold Change vs. LPS Control | Citation |
| Genistein | 1 µM | RAW 264.7 | TNF-α mRNA | ↓ | [1][2] |
| 5 µM | RAW 264.7 | TNF-α mRNA | ↓↓ | [1][2] | |
| 10 µM | RAW 264.7 | TNF-α mRNA | ↓↓↓ | [1][2] | |
| 1 µM | RAW 264.7 | IL-6 mRNA | ↓ | [1][2] | |
| 5 µM | RAW 264.7 | IL-6 mRNA | ↓↓ | [1][2] | |
| 10 µM | RAW 264.7 | IL-6 mRNA | ↓↓↓ | [1][2] | |
| 10 µM | RAW 264.7 | TNF-α protein | Significantly inhibited | [1][3] | |
| 10 µM | RAW 264.7 | IL-6 protein | Significantly inhibited | [1][3] | |
| This compound | Data not available |
Note: The downward arrows indicate a dose-dependent decrease in expression. Quantitative data for this compound in a comparable model is not currently available in the public domain.
Validating Anti-inflammatory Mechanisms with Knockout Models
The proposed anti-inflammatory mechanism of this compound involves the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3) and Disabled homolog 2 (DAB2), both of which are negative regulators of the NF-κB pathway. To validate this, experiments utilizing knockout (KO) mouse models for Nfkb1 (p50 subunit of NF-κB), Socs3, and Dab2 are recommended.
Studies on these knockout models have demonstrated their importance in regulating inflammation:
-
NF-κB KO Mice: Mice deficient in components of the NF-κB pathway exhibit altered inflammatory responses, highlighting the central role of this pathway in inflammation.
-
SOCS3 KO Mice: Myeloid-specific deletion of Socs3 leads to hypersensitivity to LPS-induced endotoxic shock, with a marked increase in the production of pro-inflammatory cytokines.
-
DAB2 KO Mice: Myeloid-specific Dab2 knockout mice display a pro-inflammatory phenotype.
By treating macrophages derived from these knockout mice and their wild-type littermates with this compound, researchers can elucidate the compound's dependence on these specific genes for its anti-inflammatory effects. A lack of efficacy in the knockout cells would strongly support the hypothesis that this compound acts through the targeted pathway.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating the anti-inflammatory mechanism of this compound using knockout models and the proposed signaling pathway.
Experimental workflow for validating this compound's anti-inflammatory mechanism.
Proposed anti-inflammatory signaling pathway of this compound.
Detailed Experimental Protocols
For robust and reproducible results, the following standardized protocols are recommended for key experiments.
Macrophage Culture and Treatment
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) from knockout and wild-type mice.
-
Culture Conditions: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.
-
Treatment:
-
Seed macrophages in appropriate culture plates.
-
Pre-treat cells with varying concentrations of this compound or Genistein (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for the desired time points (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
Include vehicle-treated and unstimulated controls.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.[4][5]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To measure the mRNA expression levels of inflammatory genes.
-
Protocol:
-
Isolate total RNA from the treated macrophages using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for Tnf, Il6, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[6][7]
-
Western Blot for NF-κB Activation
-
Objective: To assess the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins.
-
Protocol:
-
Lyse the treated macrophages and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[8][9][10]
-
Conclusion
Validating the anti-inflammatory mechanism of this compound through the use of knockout models for NF-κB, SOCS3, and DAB2 will provide definitive evidence of its mode of action. The comparative data with Genistein, a well-established anti-inflammatory isoflavonoid, will help to position this compound within the landscape of potential therapeutic agents. The provided experimental framework offers a robust approach for researchers to further investigate and confirm the therapeutic potential of this compound in inflammatory diseases.
References
- 1. Genistein Suppresses LPS-Induced Inflammatory Response through Inhibiting NF-κB following AMP Kinase Activation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genistein suppresses LPS-induced inflammatory response through inhibiting NF-κB following AMP kinase activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage Inflammatory Assay [bio-protocol.org]
- 5. Assay Kits - Creative Biolabs [macrophage.creative-biolabs.com]
- 6. neurosurgery.uw.edu [neurosurgery.uw.edu]
- 7. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Correlating In Vitro Cytotoxicity of Isovestitol with In Vivo Efficacy: A Comparative Guide
Disclaimer: Publicly available experimental data specifically for Isovestitol is limited. This guide utilizes data for the structurally similar isoflavonoid, Vestitol , as a proxy for in vitro analysis and presents a representative in vivo study of another isoflavonoid, Genistein, to illustrate the correlation process. This approach provides a framework for the type of data and analysis required for a comprehensive evaluation of this compound.
This guide provides a comparative overview of the in vitro cytotoxicity and potential in vivo efficacy of isoflavonoids, with a focus on Vestitol as a stand-in for this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Data Presentation
Quantitative data from in vitro and in vivo studies are summarized below to facilitate comparison.
Table 1: In Vitro Cytotoxicity of Vestitol
| Cell Line | Cancer Type | Metric | Concentration | Effect |
| Leukemia Cells | Leukemia | IC50 | 2-7 µM | 50% inhibition of cell viability |
| HeLa | Cervical Cancer | IC20 | 214.7 µM | 20% inhibition of cell viability |
| HGF-1 | Non-malignant Gingival Fibroblasts | - | 214.7 µM | 51.2% decrease in cell viability |
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
-
IC20 (20% inhibitory concentration): The concentration of a drug that is required for 20% inhibition in vitro.
Table 2: Representative In Vivo Efficacy of an Isoflavonoid (Genistein) in a Xenograft Model
| Animal Model | Tumor Type | Treatment Regimen | Key Findings | Reference |
| Nude Mice | Mammary Cancer (MDA-MB-435 xenograft) | Dietary administration | Delayed tumor appearance and increased cell differentiation in mammary tissue.[1] | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Vestitol (or this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
2. In Vivo Tumor Xenograft Model
This protocol describes a common method for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used.
-
Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Compound Administration: The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. Body weight is also measured to assess toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the potential mechanism of action of Vestitol (as a proxy for this compound) in inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway, a pathway often dysregulated in cancer.[2][3]
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram
This diagram outlines the typical workflow for correlating in vitro cytotoxicity with in vivo efficacy in preclinical drug discovery.
References
Safety Operating Guide
Prudent Disposal of Isovestitol: A Guide for Laboratory Professionals
This guide provides a step-by-step operational plan for the proper disposal of Isovestitol, synthesized from general laboratory chemical waste management guidelines.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to recognize its potential biological activity. Standard laboratory personal protective equipment should be worn at all times. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
Proper segregation at the point of generation is a critical step. All materials that have come into contact with this compound should be considered contaminated and segregated into the following waste streams:
-
Solid Waste: Unused or expired pure this compound, contaminated weigh boats, spatulas, pipette tips, and materials from spill cleanups.
-
Liquid Waste: Solutions containing this compound and the first rinsate from cleaning contaminated glassware.
-
Contaminated Sharps: Needles, syringes, or scalpel blades used in handling this compound.
-
Contaminated Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other protective gear.
Step 3: Containerization and Labeling
Each waste stream must be collected in a designated, compatible, and properly labeled container:
-
Solid and Liquid Waste: Use leak-proof containers with secure lids that are chemically compatible with the waste.
-
Sharps Waste: A designated, puncture-resistant sharps container is mandatory.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the potential hazard (e.g., "Bioactive Compound," "For Chemical Incineration").
Step 4: Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible wastes are segregated to prevent accidental reactions.
Step 5: Disposal Route
The recommended and safest method for the final disposal of this compound waste is through your institution's Environmental Health and Safety (EHS) department for collection by a certified hazardous waste vendor.
-
Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for destroying potent pharmaceutical and bioactive compounds.
-
Drain and Trash Disposal: Drain and regular trash disposal are not recommended for this compound. Bioactive compounds can have adverse effects on aquatic life and may not be removed by standard wastewater treatment processes. General guidelines for drain disposal are typically for chemicals of low toxicity and high water solubility, criteria that cannot be assumed for this compound without a specific SDS.[5]
Quantitative Data for General Laboratory Waste Disposal
The following table summarizes quantitative parameters from general laboratory chemical waste disposal guidelines. Disclaimer: This information is for context and general guidance only. For a bioactive compound like this compound, the primary recommendation is to consult with your EHS department and utilize a professional hazardous waste disposal service.
| Parameter | Guideline | Applicability to this compound |
| pH for Drain Disposal | Generally between 5.5 and 10.5 for dilute aqueous solutions of non-hazardous chemicals. | Not Recommended. The biological activity of this compound overrides pH as the primary disposal consideration. |
| Small Quantity Disposal (Trash) | Permissible only for non-hazardous, non-reactive, non-flammable, and non-toxic solids. | Not Recommended. The potential biological effects of this compound make it unsuitable for trash disposal. |
| "Empty" Container Residue | No more than 2.5 cm (1 inch) of residue or 3% by weight for containers less than 110 gallons. | Containers that held this compound should be treated as hazardous waste unless decontaminated by triple rinsing. The rinsate must be collected as hazardous liquid waste.[6] |
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The procedures outlined are based on established best practices for laboratory chemical waste management.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westonaprice.org [westonaprice.org]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
